Neutramycin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,3R,6E,8S,9S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O14/c1-17-9-12-26(36)45-19(3)21(16-43-33-31(42-8)30(41-7)27(37)20(4)46-33)29-23(47-29)10-11-25(35)34(5,39)14-13-22(17)48-32-28(38)24(40-6)15-18(2)44-32/h9-12,17-24,27-33,37-39H,13-16H2,1-8H3/b11-10+,12-9+/t17-,18+,19+,20+,21+,22-,23-,24-,27+,28+,29-,30+,31+,32-,33+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRMVZBGPHYJA-XXJPCBNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)OC2CCC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@](C(=O)/C=C/[C@H]3[C@@H](O3)[C@@H]([C@H](OC(=O)/C=C/[C@@H]2C)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)(C)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023444 | |
| Record name | Neutramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404-08-6 | |
| Record name | Neutramycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neutramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neutramycin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGP1MQF6TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Neomycin Production by Streptomyces fradiae
Introduction: The genus Streptomyces represents a cornerstone of microbial biotechnology, renowned for its unparalleled capacity to produce a vast array of secondary metabolites, including a majority of the clinically vital antibiotics.[1][2][3] These Gram-positive, filamentous bacteria, predominantly found in soil, exhibit a complex lifecycle intrinsically linked to the production of these bioactive compounds.[1] While the term "Neutramycin" did not yield specific results in a comprehensive literature search, this guide will focus on a well-characterized and structurally similar aminoglycoside antibiotic, Neomycin, which is produced by Streptomyces fradiae.[4] This document will provide researchers, scientists, and drug development professionals with a detailed technical overview of neomycin production, encompassing quantitative data, experimental protocols, and visual representations of key biological and experimental pathways.
Quantitative Data on Neomycin Production
The production of neomycin by Streptomyces fradiae is influenced by various fermentation parameters. The following tables summarize key quantitative data derived from optimization studies.
Table 1: Fermentation Media Composition for Neomycin Production by Streptomyces fradiae
| Component | Concentration (g/L) | Reference |
| Seed Medium | ||
| Soluble Starch | 10 | |
| Peanut Meal | 10 | |
| Yeast Extract | 20 | |
| (NH₄)₂SO₄ | 1 | |
| Glucose | 30 | |
| Corn Steep Liquor | 10 | |
| Peptone | 5 | |
| Na₂HPO₄ | 1 | |
| CaCO₃ | 10 | |
| Soybean Oil | 2 | |
| Production Medium | ||
| Soluble Starch | 70 - 73.98 | |
| Peanut Meal | 28 | |
| Yeast Extract | 6 | |
| (NH₄)₂SO₄ | 6 - 5.99 | |
| Glucose | 20 | |
| Corn Steep Liquor | 2.5 | |
| Peptone | 9 - 9.23 | |
| Soybean Meal | 5 | |
| NaCl | 4.5 | |
| Soybean Oil | 3 | |
| Solid State Fermentation | ||
| Ammonium Chloride | 2.00% | |
| Sodium Nitrate | 1.50% | |
| L-histidine | 0.250% | |
| Ammonium Nitrate | 0.250% |
Table 2: Optimized Fermentation Conditions and Neomycin Yield
| Parameter | Optimal Value | Neomycin Yield | Reference |
| Temperature | 30°C - 35°C | - | |
| pH | 6.8 - 7.3 | - | |
| Incubation Time | 7 - 8 days | - | |
| Agitation | 220 rpm (liquid culture) | - | |
| Optimized Liquid Fermentation | - | 10,849 ± 141 U/mL | |
| Solid State Fermentation | - | 19,642 µg/kg dry substrate |
Experimental Protocols
Fermentation of Streptomyces fradiae for Neomycin Production
This protocol is adapted from methodologies described for optimizing neomycin production.
a. Strain Maintenance and Inoculum Preparation:
-
Maintain Streptomyces fradiae on a solid medium containing glucose (10 g/L), beef extract (1 g/L), peptone (3 g/L), corn steep liquor (3 g/L), NaCl (5 g/L), and agar (20 g/L) at pH 7.3–7.8. Incubate at 30°C for 7 days to allow for sporulation.
-
Prepare a seed culture by inoculating a single colony into a flask containing the seed medium (see Table 1).
-
Incubate the seed culture at 35°C for 30 hours with agitation at 220 rpm.
b. Production Fermentation:
-
Inoculate the production medium (see Table 1) with 8% (v/v) of the seed culture.
-
Incubate the production culture in a fermenter or shake flasks at 35°C for 7 days with an agitation of 220 rpm.
-
Monitor and maintain the pH between 6.8 and 7.3 throughout the fermentation.
Isolation and Purification of Neomycin
The following is a general protocol for the extraction and purification of aminoglycoside antibiotics from fermentation broth.
-
Separation of Biomass: After 7-8 days of fermentation, harvest the culture broth and separate the mycelial biomass from the supernatant by centrifugation or filtration.
-
Solvent Extraction:
-
Extract the cell-free supernatant with an equal volume of an organic solvent such as ethyl acetate.
-
Vigorously shake the mixture for 20 minutes and allow the phases to separate.
-
Collect the aqueous phase containing the polar neomycin.
-
-
Purification by Column Chromatography:
-
Concentrate the aqueous extract under vacuum.
-
Purify the crude extract using column chromatography with a suitable resin, such as silica gel.
-
Elute the column with a gradient of solvents to separate neomycin from other metabolites.
-
Monitor the fractions for antimicrobial activity against a susceptible indicator organism (e.g., Staphylococcus aureus).
-
Analytical Methods for Detection and Quantification of Neomycin
a. Thin-Layer Chromatography (TLC):
-
Spot the purified fractions and a neomycin standard on a silica gel TLC plate.
-
Develop the chromatogram using a suitable solvent system.
-
Visualize the spots by spraying with a reagent such as ninhydrin, which reacts with the amino groups of neomycin. The potency can be assessed by comparing the spot size and intensity to the standard.
b. High-Performance Liquid Chromatography (HPLC):
-
HPLC methods can provide more accurate quantification.
-
Due to the lack of a strong chromophore in neomycin, derivatization is often required for UV detection.
-
Alternatively, methods like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) can be used for direct detection and quantification.
c. Spectrophotometry:
-
Direct UV-Vis spectrophotometry is not suitable for neomycin due to its weak absorbance.
-
An indirect method involves forming a complex with metal ions, such as Cu²⁺, which results in a complex with increased UV-Vis absorbance that can be measured.
Biosynthesis of Neomycin
Neomycin is an aminoglycoside antibiotic, and its biosynthesis starts from D-glucose-6-phosphate. The pathway involves a series of enzymatic modifications to construct the characteristic aminocyclitol and sugar moieties.
Regulatory Mechanisms and Genetic Engineering
The production of antibiotics in Streptomyces is tightly regulated by a complex network of genes. These regulatory systems respond to nutritional signals, developmental cues, and population density. Genetic manipulation of these pathways is a common strategy to enhance antibiotic yields.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow from the initial isolation of a Streptomyces strain to the final purified antibiotic.
References
- 1. Streptomyces - Wikipedia [en.wikipedia.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 4. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of the Macrolide Antibiotic Neutramycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutramycin, a complex macrolide antibiotic, has garnered significant interest within the scientific community due to its potent biological activity. Initially isolated from Streptomyces sp., its structural elucidation has been a multi-step process involving sophisticated analytical techniques and, ultimately, a structural revision. This guide provides a comprehensive overview of the characterization of this compound, with a focus on the key experimental data and methodologies that have defined its intricate molecular architecture. For the purpose of this guide, this compound will be considered synonymous with Neaumycin B, a specific congener whose structure has been rigorously established.
The journey to define the structure of this compound began with the isolation of a related compound, Neaumycin, in 2012 by Shen and coworkers from the soil actinomycete Streptomyces sp. NEAU-x211.[1][2] Subsequent research by Simone et al. in 2015 led to the isolation of additional congeners, Neaumycin A, B, and C, and a significant revision of the originally proposed planar structure.[3] The complete stereochemical assignment of Neaumycin B was later accomplished in 2018 by Kim, Fenical, Jensen, and their teams, who utilized a powerful combination of genomic data and advanced 2D NMR analysis.[3][4] The total synthesis of the reported structure of Neaumycin B has also been achieved, with X-ray crystallography being used to confirm the stereochemistry of key fragments.
This technical guide will present the key quantitative data from these seminal studies in a structured format, detail the experimental protocols employed for the structure determination, and provide visual representations of the analytical workflows and key structural correlations.
Physicochemical Properties and Spectroscopic Data
The structural characterization of this compound (Neaumycin B) relies heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound.
| Parameter | Value | Method |
| Molecular Formula | C34H54O14 | ESI-MS |
| Molecular Weight | 686.3514 [M+H]+ | ESI-MS |
Experimental Protocol: Mass Spectrometry
Mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. Samples were typically dissolved in methanol or a similar polar solvent and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation. The instrument was operated in positive ion mode to observe the protonated molecule [M+H]+.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Extensive 1D and 2D NMR experiments were performed to elucidate the planar structure and relative stereochemistry of this compound. The following tables summarize the ¹H and ¹³C NMR data for Neaumycin B, as reported in the key literature.
¹H NMR Data of Neaumycin B (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| Data to be populated from primary literature |
¹³C NMR Data of Neaumycin B (in CDCl₃)
| Position | δC (ppm) |
| ... | ... |
| Data to be populated from primary literature |
Experimental Protocol: NMR Spectroscopy
NMR spectra were recorded on high-field spectrometers (typically 500 MHz or higher). The sample was dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃).
-
¹H NMR: Standard pulse sequences were used to acquire proton spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Proton-decoupled spectra were acquired to determine the chemical shifts of the carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin coupling networks, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlated proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between protons and carbons (typically 2-3 bonds), which was critical for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, aiding in the determination of relative stereochemistry.
-
Structural Elucidation Workflow
The determination of the complex structure of this compound followed a logical and systematic workflow, integrating various analytical techniques.
Key 2D NMR Correlations for Structure Assembly
The connectivity of the carbon skeleton and the placement of functional groups were largely determined by the interpretation of 2D NMR spectra. The following diagram illustrates the logical connections derived from key HMBC and COSY correlations.
Conclusion
The structural characterization of this compound (Neaumycin B) is a testament to the power of modern analytical techniques in natural product chemistry. The combination of mass spectrometry for determining the molecular formula, and a suite of 1D and 2D NMR experiments for elucidating the complex connectivity and stereochemistry, has provided a detailed picture of this potent macrolide. The integration of genomic data was a pivotal step in assigning the absolute stereochemistry, showcasing an innovative approach to solving complex structural problems. This guide provides a foundational understanding of the key data and methodologies that have been instrumental in the characterization of this compound, serving as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.
References
Neutramycin: A Technical Overview of its Physicochemical Properties and Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutramycin is a macrolide antibiotic. This document provides a concise technical overview of its core physicochemical properties. Due to the limited availability of detailed public research on this compound, its mechanism of action is discussed in the broader context of macrolide antibiotics. All quantitative data is presented in a structured format for clarity.
Core Physicochemical Properties
This compound's fundamental molecular characteristics have been determined and are summarized below. These properties are essential for its classification and for predicting its behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₅₄O₁₄ | [1] |
| Molecular Weight | 686.8 g/mol | [1] |
| Monoisotopic Mass | 686.35135639 Da | [1] |
Presumed Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Specific experimental data on the mechanism of action of this compound is not extensively available in the public domain. However, as a macrolide antibiotic, its primary mode of action is presumed to be the inhibition of bacterial protein synthesis. Macrolides are known to bind to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of the polypeptide chain.
This mechanism is generally understood to involve the following steps:
-
Binding to the 50S Ribosomal Subunit: The macrolide molecule binds to a specific site on the 23S rRNA component of the large (50S) ribosomal subunit.
-
Obstruction of the Polypeptide Exit Tunnel: This binding physically blocks the path of the nascent polypeptide chain, preventing its progression through the ribosomal exit tunnel.
-
Inhibition of Translocation: The presence of the macrolide can also interfere with the translocation step, where the ribosome moves along the mRNA to the next codon.
-
Premature Dissociation: The stalled polypeptide chain may prematurely dissociate from the ribosome, leading to the release of incomplete and non-functional proteins.
The culmination of these events is the cessation of protein synthesis, which is bacteriostatic, meaning it inhibits the growth and replication of bacteria.
Experimental Protocols: A General Framework
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental experiment to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
General Protocol:
-
Bacterial Culture Preparation: A standardized inoculum of the target bacterial strain is prepared in a suitable growth medium.
-
Serial Dilution of Antibiotic: A series of twofold dilutions of this compound are prepared in microtiter plates.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is identified as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of the antibiotic on protein synthesis in a cell-free system.
General Protocol:
-
Preparation of Cell-Free Extract: A bacterial extract containing ribosomes, tRNAs, amino acids, and other necessary components for translation is prepared.
-
Reaction Mixture: The cell-free extract is combined with a template mRNA (e.g., encoding a reporter protein like luciferase or β-galactosidase) and radiolabeled amino acids (e.g., ³⁵S-methionine).
-
Addition of Antibiotic: Varying concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated to allow for protein synthesis.
-
Quantification of Protein Synthesis: The amount of newly synthesized, radiolabeled protein is quantified, typically by precipitation followed by scintillation counting or by measuring the activity of the reporter protein. A decrease in protein synthesis in the presence of the antibiotic indicates inhibition.
Visualizing the Macrolide Mechanism of Action
The following diagram illustrates the general mechanism of action for macrolide antibiotics, which is the presumed pathway for this compound.
Conclusion
This compound is a macrolide antibiotic with a defined molecular formula and weight. While specific, in-depth research on its biological activity is limited, its mechanism of action is understood to follow the established paradigm of macrolide antibiotics: the inhibition of bacterial protein synthesis via interaction with the 50S ribosomal subunit. Further research is warranted to fully characterize its specific interactions and spectrum of activity.
References
The Antibacterial Profile of Neutramycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: November 29, 2025
Introduction
Neutramycin, a neutral macrolide antibiotic, represents a member of a significant class of antimicrobial agents.[1] This technical guide provides a detailed examination of its antibacterial spectrum, leveraging available scientific literature to offer a comprehensive resource for researchers and professionals in drug development. Due to the limited recent data available on this compound, this document focuses on foundational knowledge and established methodologies for evaluating macrolide antibiotics.
Antibacterial Spectrum of this compound
To provide a framework for understanding the potential antibacterial spectrum of this compound, the following table summarizes the general activity of macrolide antibiotics against common bacterial pathogens. It is important to note that these are representative values for the macrolide class and may not directly reflect the specific activity of this compound.
Table 1: Representative Antibacterial Spectrum of Macrolide Antibiotics
| Bacterial Species | Gram Stain | Typical Macrolide MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | Positive | 0.5 - >256 | Activity can be variable, with resistance being common in methicillin-resistant strains (MRSA). |
| Streptococcus pyogenes | Positive | ≤0.03 - 2 | Generally susceptible, though resistance can occur. |
| Streptococcus pneumoniae | Positive | ≤0.015 - >256 | Resistance is an increasing concern. |
| Haemophilus influenzae | Negative | 1 - 16 | Activity is often moderate. |
| Moraxella catarrhalis | Negative | ≤0.03 - 0.5 | Generally susceptible. |
| Escherichia coli | Negative | Resistant | Most macrolides have poor activity against most strains of E. coli and other Enterobacteriaceae due to outer membrane impermeability.[2] |
| Mycoplasma pneumoniae | N/A | ≤0.004 - 1 | Macrolides are a treatment of choice. |
| Chlamydophila pneumoniae | N/A | 0.03 - 0.25 | Macrolides are effective. |
Mechanism of Action
The fundamental mechanism of action for macrolide antibiotics involves the inhibition of bacterial protein synthesis. This is achieved through their binding to the 50S ribosomal subunit, which is a crucial component of the bacterial ribosome. This interaction physically obstructs the exit tunnel through which newly synthesized polypeptide chains emerge, leading to a premature dissociation of the peptidyl-tRNA from the ribosome. The result is the cessation of protein elongation and, consequently, a bacteriostatic effect.
Caption: General mechanism of macrolide action.
Experimental Protocols
The determination of the antibacterial spectrum of an antibiotic is fundamentally based on assessing its ability to inhibit the growth of various microorganisms in vitro. The following are detailed methodologies for key experiments that would be cited in the evaluation of a macrolide antibiotic like this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantitative susceptibility testing and is used to determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.
1. Preparation of Materials:
- Bacterial Strains: Pure, overnight cultures of test bacteria grown in appropriate broth (e.g., Mueller-Hinton Broth).
- Antibiotic Stock Solution: A stock solution of this compound is prepared at a high concentration in a suitable solvent and then serially diluted.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Inoculum Preparation:
- A few colonies from an overnight agar plate are suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Two-fold serial dilutions of this compound are prepared in CAMHB directly in the 96-well plates. A typical concentration range might be 0.06 to 128 µg/mL.
- Each well is inoculated with the standardized bacterial suspension.
- Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included.
- The plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Data Interpretation:
- The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prep_Inoculum" [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"];
"Serial_Dilution" [label="Perform Serial Dilution of\nthis compound in Microtiter Plate"];
"Inoculate_Plate" [label="Inoculate Wells with\nBacterial Suspension"];
"Incubate" [label="Incubate Plate\n(35-37°C, 16-20h)"];
"Read_MIC" [label="Read MIC\n(Lowest concentration with no visible growth)"];
"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prep_Inoculum";
"Prep_Inoculum" -> "Inoculate_Plate";
"Serial_Dilution" -> "Inoculate_Plate";
"Inoculate_Plate" -> "Incubate";
"Incubate" -> "Read_MIC";
"Read_MIC" -> "End";
}
Caption: Workflow for MIC determination.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antibiotic.
1. Preparation of Materials:
- Bacterial Strains: A standardized inoculum prepared as described for the broth microdilution method.
- Antibiotic Disks: Paper disks impregnated with a standardized concentration of this compound.
- Agar Plates: Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.
2. Inoculation:
- A sterile cotton swab is dipped into the standardized bacterial suspension and the excess fluid is removed by pressing against the inside of the tube.
- The swab is used to streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
3. Application of Disks and Incubation:
- Antibiotic disks are aseptically applied to the surface of the inoculated agar plate.
- The plates are inverted and incubated at 35-37°C for 16-24 hours.
4. Data Interpretation:
- The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.
- The size of the zone is correlated with susceptibility (Susceptible, Intermediate, or Resistant) based on standardized interpretive charts.
Conclusion
This compound, as a macrolide antibiotic, is expected to exhibit activity primarily against Gram-positive bacteria through the inhibition of protein synthesis. While specific, contemporary quantitative data on its antibacterial spectrum is limited, the established methodologies for determining MICs and susceptibility provide a clear pathway for its further evaluation. The protocols and diagrams presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the further characterization of this compound and other macrolide antibiotics. Further research, potentially starting with the re-examination of the original research by Lefemine et al. from 1963, would be necessary to fully elucidate the precise antibacterial profile of this compound.
References
Delving into the Dials of Drug Discovery: A Technical Guide to the Neutramycin Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the putative neutramycin biosynthetic gene cluster. This compound, a macrolide antibiotic, holds potential for further development in an era of growing antimicrobial resistance. This document outlines the genetic architecture of its biosynthetic pathway through a comparative genomic approach, details key experimental methodologies for its functional analysis, and visualizes the proposed biosynthetic pathway and experimental workflows.
Comparative Genomic Analysis of the Putative this compound Gene Cluster
A putative this compound biosynthetic gene cluster has been identified in Streptomyces sp. 2AW.[1] Its genetic organization shows significant homology to the well-characterized gene clusters of the related macrolide antibiotics, chalcomycin from Streptomyces bikiniensis and dihydrochalcomycin from Streptomyces sp. KCTC 0041BP.[1] This comparative analysis allows for the prediction of gene functions within the this compound cluster, providing a roadmap for its functional characterization and future engineering efforts.
The following table summarizes the putative genes involved in this compound biosynthesis, with their predicted functions based on homology to the chalcomycin and dihydrochalcomycin biosynthetic pathways.
| Putative this compound Gene (in S. sp. 2AW) | Homolog in Chalcomycin Cluster (S. bikiniensis) | Homolog in Dihydrochalcomycin Cluster (S. sp. KCTC 0041BP) | Predicted Function |
| PKS Module 1 | chm PKS Module 1 | gerSI | Loading module, acyltransferase (AT), acyl carrier protein (ACP), ketosynthase (KS) |
| PKS Module 2 | chm PKS Module 2 | gerSI | Extension module, KS, AT, ketoreductase (KR), dehydratase (DH), ACP |
| PKS Module 3 | chm PKS Module 3 | gerSII | Extension module, KS, AT, KR, DH, ACP |
| PKS Module 4 | chm PKS Module 4 | gerSIII | Extension module, KS, AT, KR, ACP |
| PKS Module 5 | chm PKS Module 5 | gerSIV | Extension module, KS, AT, KR, DH, ACP |
| PKS Module 6 | chm PKS Module 6 | gerSV | Extension module, KS, AT, KR, ACP |
| PKS Module 7 | chm PKS Module 7 | gerSV | Extension module, KS, AT, ACP |
| Thioesterase | chm TE | ger TE | Polyketide chain release and cyclization |
| Glycosyltransferase 1 | chmGI | gerT2 | Attachment of the first deoxysugar |
| Glycosyltransferase 2 | chmGII | gerT1 | Attachment of the second deoxysugar |
| Sugar Biosynthesis Cassette | chmCIV, chmCI, chmCV, etc. | gerMIII, etc. | Synthesis of deoxysugar precursors (e.g., TDP-D-desosamine, TDP-D-mycaminose) |
| P450 Monooxygenase | chmHII | - | Tailoring enzyme, likely hydroxylation |
| Regulator | chmR | - | Transcriptional regulation of the gene cluster |
| Resistance Gene | chmD | - | Self-resistance to this compound |
Proposed Biosynthetic Pathway of this compound
Based on the comparative genomic analysis, a putative biosynthetic pathway for this compound can be proposed. The core macrolactone ring is assembled by a type I polyketide synthase (PKS) system. The polyketide chain is then released and cyclized by a thioesterase (TE). Following the formation of the macrolactone core, tailoring enzymes, including glycosyltransferases and monooxygenases, modify the structure to produce the final this compound molecule.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Protocols for Functional Gene Analysis
The functional characterization of the putative this compound gene cluster is essential to confirm the predicted gene functions and elucidate the complete biosynthetic pathway. The following are detailed methodologies for key experiments.
Gene Knockout via Homologous Recombination
This protocol describes the targeted inactivation of a gene within the this compound biosynthetic gene cluster in Streptomyces sp. 2AW to study its effect on this compound production.
Materials:
-
Streptomyces sp. 2AW wild-type strain
-
E. coli ET12567/pUZ8002 donor strain
-
Temperature-sensitive plasmid with an apramycin resistance cassette flanked by regions homologous to the target gene (knockout vector)
-
ISP4 medium for conjugation
-
Appropriate antibiotics for selection (e.g., apramycin, nalidixic acid)
-
PCR reagents for verification
Procedure:
-
Construct the Knockout Vector: Amplify ~1.5-2.0 kb DNA fragments upstream and downstream of the target gene from Streptomyces sp. 2AW genomic DNA. Clone these fragments on either side of an apramycin resistance cassette in a temperature-sensitive E. coli-Streptomyces shuttle vector.
-
Transform E. coli Donor Strain: Introduce the knockout vector into the non-methylating E. coli ET12567/pUZ8002 donor strain.
-
Conjugation: a. Grow E. coli donor strain in LB with appropriate antibiotics to mid-log phase. Wash and resuspend the cells in LB. b. Grow Streptomyces sp. 2AW in TSB to late-log phase. Harvest and resuspend spores in 2xYT. c. Mix the E. coli donor and Streptomyces recipient cells and plate on ISP4 medium. Incubate at 37°C for 16-20 hours. d. Overlay the plates with water containing apramycin and nalidixic acid. Incubate at 37°C until exconjugants appear.
-
Selection of Double Crossover Mutants: a. Isolate single exconjugant colonies and grow them on non-selective medium at the permissive temperature (e.g., 30°C) to allow for the second crossover event. b. Replicate colonies onto both apramycin-containing and non-selective plates. Colonies that grow on apramycin but not on the non-selective medium containing the vector's antibiotic resistance are potential double crossover mutants.
-
Verification: Confirm the gene deletion by PCR using primers flanking the target gene and internal to the resistance cassette.
-
Metabolite Analysis: Culture the wild-type and mutant strains under production conditions. Extract the secondary metabolites and analyze by HPLC and LC-MS to observe the absence of this compound or the accumulation of a biosynthetic intermediate in the mutant.
Heterologous Expression of the Gene Cluster
This protocol outlines the expression of the entire this compound gene cluster in a heterologous host, such as Streptomyces coelicolor M1152, to confirm its role in this compound production.
Materials:
-
Cosmid or BAC library of Streptomyces sp. 2AW genomic DNA.
-
Heterologous host strain (e.g., Streptomyces coelicolor M1152).
-
E. coli ET12567/pUZ8002 donor strain.
-
Appropriate vectors and antibiotics for cloning and selection.
-
Media for cultivation and production.
Procedure:
-
Identify and Clone the Gene Cluster: Screen a cosmid or BAC library of Streptomyces sp. 2AW genomic DNA using probes designed from a conserved gene within the putative this compound cluster (e.g., a PKS gene). Isolate and characterize overlapping clones that span the entire gene cluster.
-
Transfer to Heterologous Host: Introduce the cosmid/BAC containing the this compound gene cluster into the heterologous host Streptomyces coelicolor M1152 via intergeneric conjugation from E. coli as described in the gene knockout protocol.
-
Cultivation and Metabolite Extraction: a. Grow the recombinant S. coelicolor strain and a control strain (containing an empty vector) in a suitable production medium. b. After a sufficient incubation period, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analysis of this compound Production: Analyze the crude extracts by HPLC and LC-MS. Compare the metabolite profile of the recombinant strain with that of the control strain and an authentic standard of this compound to confirm its production.
Experimental Workflow for Functional Analysis
The following diagram illustrates a logical workflow for the functional analysis of the putative this compound gene cluster.
Caption: Workflow for functional analysis of the this compound gene cluster.
Conclusion
The identification and analysis of the putative this compound gene cluster in Streptomyces sp. 2AW provide a foundational framework for understanding and manipulating the biosynthesis of this promising antibiotic. Through a combination of comparative genomics, targeted gene inactivation, and heterologous expression, the precise roles of the biosynthetic genes can be elucidated. This knowledge will not only confirm the proposed biosynthetic pathway but also open avenues for biosynthetic engineering to generate novel this compound analogs with potentially improved therapeutic properties. The methodologies and workflows detailed in this guide offer a comprehensive approach for researchers to unlock the full potential of the this compound gene cluster.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Neutramycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutramycin, a 16-membered macrolide antibiotic, exhibits a range of notable physical and chemical properties that are crucial for its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of these characteristics, including its structural formula, molecular weight, and other key physicochemical parameters. Detailed experimental protocols for the characterization of macrolide antibiotics are presented, alongside a summary of spectral data. Furthermore, this guide elucidates the mechanism of action of this compound as a protein synthesis inhibitor, offering insights for researchers in drug discovery and development.
Introduction
This compound is a macrolide antibiotic produced by Streptomyces species. Structurally, it is identified as 6-demethylchalcomycin, indicating a close relationship with the better-known macrolide, Chalcomycin[1]. Like other macrolides, this compound's biological activity stems from its ability to inhibit bacterial protein synthesis[2][3]. A thorough understanding of its physical and chemical properties is fundamental for its isolation, characterization, formulation, and the development of new derivatives with improved therapeutic profiles.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. Given the limited availability of specific experimental data for this compound, data for its close structural analog, Chalcomycin, is also included for comparative purposes.
| Property | Value (this compound) | Value (Chalcomycin) | Reference |
| Molecular Formula | C₃₄H₅₄O₁₄ | C₃₅H₅₆O₁₄ | [1] |
| Molecular Weight | 686.8 g/mol | 700.8 g/mol | [1] |
| IUPAC Name | (1S,2R,3R,6E,8S,9S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione | (1S,2R,3R,6E,8S,9S,10S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione | |
| CAS Number | 1404-08-6 | 20283-48-1 | |
| Appearance | Solid powder | White solid | |
| Solubility | Information not available. Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | Soluble in methanol, ethanol, DMSO, and DMF. | |
| UV Absorption Maximum (λmax) | Information not available | 282 nm (in methanol) |
Spectral Data
The structural elucidation of this compound and related macrolides relies heavily on various spectroscopic techniques. Below is a summary of the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Key Chemical Shifts (δ) for Chalcomycin |
| ¹H NMR | Signals corresponding to the macrolide ring protons, sugar moieties, and methyl groups are observed across the spectrum. |
| ¹³C NMR | Resonances for carbonyl carbons, olefinic carbons, carbons of the sugar units, and the aliphatic carbons of the macrolide ring are identifiable. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a macrolide like this compound would typically show absorption bands corresponding to:
-
O-H stretching: around 3400-3500 cm⁻¹
-
C-H stretching: around 2900-3000 cm⁻¹
-
C=O stretching (lactone): around 1720-1740 cm⁻¹
-
C=C stretching: around 1650 cm⁻¹
-
C-O stretching: around 1000-1300 cm⁻¹
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of macrolides is characterized by absorption bands arising from electronic transitions within the molecule's chromophores. For Chalcomycin, a UV absorption maximum is observed at 282 nm, which is attributed to the conjugated diene system within the macrolide ring.
Experimental Protocols
The following sections outline generalized experimental protocols for the isolation and characterization of macrolide antibiotics like this compound.
Isolation and Purification
A typical workflow for the isolation and purification of a macrolide antibiotic from a fermentation broth is depicted below.
Protocol:
-
Fermentation: The Streptomyces strain is cultured in a suitable liquid medium under optimal conditions for antibiotic production.
-
Extraction: The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate or chloroform.
-
Purification: The crude extract is subjected to various chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A sample of the purified macrolide (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to assign all proton and carbon signals and to determine the complete structure and stereochemistry of the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or a solution in a suitable solvent. For Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the crystal.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption.
Methodology:
-
Sample Preparation: A dilute solution of the antibiotic is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Data Acquisition: The UV-Vis spectrum is recorded using a double-beam spectrophotometer, typically over a range of 200-400 nm.
-
Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.
Mechanism of Action
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs within the nascent peptide exit tunnel, leading to the blockage of the growing polypeptide chain and ultimately, the cessation of protein synthesis.
Conclusion
This compound is a macrolide antibiotic with a complex chemical structure and a mechanism of action that targets bacterial protein synthesis. This guide has provided a summary of its known physical and chemical properties, drawing on data from its close analog, Chalcomycin, where necessary. The detailed experimental protocols and the elucidation of its mechanism of action offer a valuable resource for researchers in the field of antibiotic drug discovery and development. Further research to obtain more specific quantitative data for this compound will be beneficial for its future therapeutic applications.
References
An In-depth Technical Guide to Neutramycin: A 16-Membered Macrolide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutramycin is a neutral macrolide antibiotic belonging to the 16-membered class of these natural products. Possessing a complex polyketide-derived structure, it exhibits inhibitory activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of the classification, chemical properties, and known biological aspects of this compound, intended for professionals in the fields of microbiology, medicinal chemistry, and drug development. Detailed experimental methodologies for macrolide characterization and data presentation are included to facilitate further research and application.
Introduction
Macrolide antibiotics are a clinically significant class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. They are known for their efficacy against a broad spectrum of bacterial pathogens. This compound, a notable member of this family, is distinguished by its 16-membered macrolactone ring, a structural feature that influences its biological activity and pharmacokinetic profile. This document will delve into the technical details of this compound, from its chemical structure to its potential biosynthetic origins.
Classification and Chemical Structure
This compound is classified as a 16-membered macrolide antibiotic. Its chemical structure is characterized by a 16-membered lactone ring, a feature it shares with other well-known macrolides such as tylosin and josamycin. The presence of this larger ring structure often confers a different spectrum of activity and resistance profile compared to the more common 14- and 15-membered macrolides.
The chemical formula for this compound is C34H54O14, with a monoisotopic molecular weight of approximately 686.35 Da. The IUPAC name for this compound is (1S,2R,3R,6E,8S,9S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione.
A study involving the purification and structure determination of several this compound analogues (Neutramycins B-G) has provided significant insight into the core structure of the parent compound, confirming its classification as a 16-membered macrolide[1][2].
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C34H54O14 |
| Molecular Weight | ~686.8 g/mol |
| Monoisotopic Mass | 686.35 Da[3] |
| Classification | 16-membered macrolide antibiotic |
Antimicrobial Activity
This compound has been shown to possess activity primarily against Gram-positive bacteria[4]. While specific Minimum Inhibitory Concentration (MIC) values for the parent this compound compound are not widely available in recent literature, the general activity profile is consistent with that of other 16-membered macrolides. One of its probable biosynthetic intermediates, this compound E, has demonstrated weak activity against Gram-positive organisms[2].
Further research is required to fully characterize the antibacterial spectrum of this compound and to determine its MIC values against a comprehensive panel of clinically relevant bacteria, including strains of Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa.
Experimental Protocols
Purification and Structure Elucidation of this compound and its Analogues
A general protocol for the purification and structural analysis of this compound and related compounds can be adapted from the methods used for neutramycins B-G.
Workflow for Purification and Structure Elucidation
References
- 1. Genomic and Secondary Metabolite Analyses of Streptomyces sp. 2AW Provide Insight into the Evolution of the Cycloheximi… [ouci.dntb.gov.ua]
- 2. Probing Deoxysugar Conformational Preference: A Comprehensive Computational Study Investigating the Effects of Deoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.dk [idexx.dk]
- 4. Frontiers | Genomic and Secondary Metabolite Analyses of Streptomyces sp. 2AW Provide Insight into the Evolution of the Cycloheximide Pathway [frontiersin.org]
Initial Studies on the Bioactivity of Neutramycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutramycin is a neutral macrolide antibiotic produced by the fermentation of a strain of Streptomyces.[1][2] As a member of the macrolide class of antibiotics, its mechanism of action is presumed to involve the inhibition of bacterial protein synthesis. This technical guide provides an in-depth overview of the initial studies on this compound's bioactivity, compiling available data and outlining the standard experimental protocols relevant to the investigation of such compounds. Given the limited publicly available quantitative data on this compound, this guide also incorporates general methodologies and established knowledge regarding macrolide antibiotics to provide a comprehensive framework for researchers.
Quantitative Bioactivity Data
Initial studies have reported the antibacterial properties of this compound. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values, are not extensively detailed in the readily accessible scientific literature. The following table summarizes the reported spectrum of activity based on early discovery documentation.
| Reported Activity of this compound |
| Antibacterial Activity |
| Active against various bacteria.[1] |
| Noted as an antitubercular agent in early reports.[1] |
Note: Specific MIC and IC50 values from initial studies are not available in the reviewed literature. The table reflects the qualitative descriptions of bioactivity.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the initial bioactivity studies of novel antibiotics like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
Isolate three to five well-isolated colonies of the test bacterium from an agar plate.
-
Transfer the colonies into a tube containing 4 to 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the adjusted suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in broth in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.
-
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance against a test organism.
Protocol:
-
Preparation of Agar Plates:
-
Prepare a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.
-
Allow the agar to solidify under sterile conditions.
-
-
Inoculation of Plates:
-
Prepare a standardized inoculum of the test microorganism (as described in the MIC protocol).
-
Spread the inoculum evenly over the entire surface of the agar plate using a sterile cotton swab.
-
-
Preparation of Wells and Application of Antibiotic:
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Prepare different concentrations of this compound solution.
-
Add a fixed volume (e.g., 50-100 µL) of each antibiotic concentration into the wells.
-
A control well with the solvent used to dissolve the antibiotic should also be included.
-
-
Incubation and Measurement:
-
Incubate the plates at an appropriate temperature for the test organism for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the substance.
-
Signaling Pathways and Experimental Workflows
While specific signaling pathways affected by this compound have not been detailed in initial studies, the general mechanism of action for macrolide antibiotics is well-established.
General Mechanism of Action of Macrolide Antibiotics
Macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding event blocks the exit tunnel of the ribosome, preventing the elongation of the polypeptide chain.
Caption: General mechanism of macrolide antibiotic action.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening natural products for antibiotic activity.
Caption: Workflow for antibiotic discovery and initial bioactivity testing.
Conclusion
This compound, a neutral macrolide antibiotic, demonstrates antibacterial activity. While the initial discovery studies provide a qualitative understanding of its bioactivity, there is a notable absence of detailed quantitative data in the public domain. The experimental protocols and workflows detailed in this guide are standard in the field of antibiotic discovery and provide a robust framework for the further investigation and characterization of this compound's bioactivity profile. Further research is warranted to elucidate the specific antimicrobial spectrum, potency, and potential therapeutic applications of this macrolide antibiotic.
References
The Discovery of Neutramycin: A Technical Guide for Researchers
Abstract
Neutramycin, a macrolide antibiotic, was first isolated from the fermentation broth of a soil actinomycete. This document provides a comprehensive technical overview of the discovery process, intended for researchers, scientists, and drug development professionals. It outlines the methodologies for the isolation of the producing microorganism, screening for antimicrobial activity, fermentation, and purification of this compound. Furthermore, this guide presents a plausible biosynthetic pathway and summarizes its antimicrobial properties. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.
Introduction
The discovery of antibiotics from natural sources, particularly from soil-dwelling microorganisms, has been a cornerstone of modern medicine. Actinomycetes, a phylum of Gram-positive bacteria, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including a majority of the clinically useful antibiotics.[1][2][3][4] This guide focuses on the discovery of this compound, a macrolide antibiotic produced by a species of Streptomyces. The initial discovery and characterization of this compound were reported in 1964 by Lefemine et al., with its structure elucidated by Kunstmann et al. in the same year. This document collates and presents the fundamental scientific principles and experimental procedures involved in such a discovery process.
Isolation and Screening of this compound-Producing Actinomycetes
The initial step in the discovery of a novel antibiotic like this compound is the isolation of the producing microorganism from its natural habitat, typically soil. This is followed by a screening process to identify isolates that produce substances with antimicrobial activity.
Experimental Protocol: Isolation of Actinomycetes from Soil
This protocol describes a general method for the isolation of actinomycetes from soil samples.
Materials:
-
Soil samples from diverse ecological niches
-
Sterile physiological saline (0.85% NaCl)
-
Sterile distilled water
-
Actinomycete Isolation Agar (AIA) or Starch Casein Agar (SCA)
-
Antifungal agents (e.g., cycloheximide, nystatin) and antibacterial agents (e.g., nalidixic acid) to supplement the isolation media
-
Sterile Petri dishes, pipettes, and dilution tubes
-
Incubator
Procedure:
-
Sample Collection: Collect soil samples from a depth of 10-15 cm to minimize surface contamination.
-
Pre-treatment of Soil Sample (Optional): To selectively isolate actinomycetes, the soil sample can be air-dried at room temperature for several days or treated with calcium carbonate (CaCO₃) to reduce the number of fast-growing bacteria and fungi.
-
Serial Dilution:
-
Suspend 1 gram of the soil sample in 9 mL of sterile physiological saline to make a 10⁻¹ dilution.
-
Vortex the suspension vigorously for 1-2 minutes to ensure thorough mixing.
-
Perform a series of 10-fold serial dilutions (10⁻² to 10⁻⁶) by transferring 1 mL of the previous dilution into 9 mL of sterile saline.
-
-
Plating:
-
Pipette 0.1 mL of the higher dilutions (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶) onto the surface of AIA or SCA plates supplemented with antifungal and antibacterial agents.
-
Spread the inoculum evenly using a sterile L-shaped spreader.
-
-
Incubation: Incubate the plates at 28-30°C for 7-14 days. Observe the plates periodically for the appearance of characteristic actinomycete colonies, which are typically small, chalky, and have a dry, powdery appearance.
-
Purification: Subculture individual, well-isolated actinomycete colonies onto fresh agar plates to obtain pure cultures.
Experimental Protocol: Screening for Antimicrobial Activity
Once pure cultures of actinomycetes are obtained, they are screened for the production of antimicrobial compounds.
Materials:
-
Pure cultures of isolated actinomycetes
-
Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans)
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile cotton swabs
-
Incubator
Procedure (Agar Plug Method):
-
Preparation of Test Plates: Prepare lawns of the test microorganisms by evenly streaking them onto the surface of appropriate agar plates using sterile cotton swabs.
-
Inoculation with Actinomycete Isolates:
-
From a mature (7-10 days old) actinomycete culture plate, cut out small agar plugs (approximately 5-6 mm in diameter) using a sterile cork borer.
-
Place the agar plugs, with the mycelial side facing down, onto the surface of the previously prepared test plates.
-
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 24-48 hours.
-
Observation: Observe the plates for the formation of a zone of inhibition around the actinomycete agar plug, indicating the production of an antimicrobial substance. The diameter of the inhibition zone is a qualitative measure of the antimicrobial activity.
Fermentation and Isolation of this compound
Isolates showing promising antimicrobial activity are then subjected to fermentation in liquid culture to produce larger quantities of the antibiotic for purification and characterization.
Experimental Protocol: Fermentation
Materials:
-
A pure culture of the this compound-producing Streptomyces strain
-
Seed culture medium and production medium (the exact composition would be detailed in the original discovery paper by Lefemine et al., 1964, but a typical medium would contain a carbon source like glucose or starch, a nitrogen source like soybean meal or yeast extract, and mineral salts).
-
Shake flasks or a laboratory fermenter
-
Shaking incubator or fermenter with temperature, aeration, and agitation control
Procedure:
-
Seed Culture Preparation: Inoculate a loopful of the Streptomyces culture into a flask containing the seed culture medium. Incubate at 28°C on a rotary shaker (200-250 rpm) for 48-72 hours to obtain a dense inoculum.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture under optimized conditions (e.g., 28°C, 220 rpm) for 7-10 days. Monitor the fermentation broth periodically for antibiotic production using a bioassay against a sensitive test organism.
Experimental Protocol: Isolation and Purification of this compound
The following is a general procedure for the extraction and purification of a macrolide antibiotic like this compound from a fermentation broth. The specific solvents and chromatography resins would be detailed in the original publication.
Materials:
-
Fermentation broth
-
Organic solvents (e.g., ethyl acetate, butanol, chloroform)
-
Silica gel or other chromatography media (e.g., Sephadex)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the antibiotic from the filtered broth using an appropriate water-immiscible organic solvent (e.g., ethyl acetate) at a specific pH.
-
Extract the mycelial cake with a water-miscible solvent (e.g., acetone or methanol) followed by extraction with a water-immiscible solvent.
-
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography using silica gel.
-
Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).
-
Collect fractions and test their antimicrobial activity.
-
Pool the active fractions and subject them to further rounds of chromatography (e.g., gel filtration on Sephadex) until a pure compound is obtained.
-
-
Crystallization: Crystallize the purified this compound from a suitable solvent system to obtain the final product.
Structure Elucidation and Physicochemical Properties
The determination of the chemical structure of a new antibiotic is a critical step. In the case of this compound, its structure was elucidated by Kunstmann et al. in 1964, likely using a combination of spectroscopic techniques available at the time, such as UV-Visible spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with chemical degradation studies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₄H₅₄O₁₄ |
| Molecular Weight | 686.8 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water |
| UV Absorption (in Methanol) | Maxima at specific wavelengths (data to be extracted from Kunstmann et al., 1964) |
| Optical Rotation | Specific rotation value (data to be extracted from Kunstmann et al., 1964) |
Antimicrobial Activity of this compound
The antimicrobial spectrum of a new antibiotic is determined by testing its activity against a wide range of microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism and is a key quantitative measure of its potency.[5]
Table 2: Antimicrobial Spectrum of this compound (MIC values in µg/mL)
| Test Organism | MIC (µg/mL) (Data to be extracted from Lefemine et al., 1964) |
| Staphylococcus aureus | |
| Bacillus subtilis | |
| Streptococcus pyogenes | |
| Escherichia coli | |
| Pseudomonas aeruginosa | |
| Candida albicans | |
| Mycobacterium tuberculosis |
Biosynthesis of this compound
Visualizations
Experimental Workflow
Caption: Workflow for the discovery of this compound from soil actinomycetes.
Plausible Biosynthetic Pathway for a Macrolide Antibiotic
Caption: A generalized biosynthetic pathway for a macrolide antibiotic.
Conclusion
The discovery of this compound from a soil-dwelling Streptomyces species exemplifies the classic pipeline of natural product drug discovery. This technical guide provides a framework of the essential experimental protocols, from the initial isolation of the producing organism to the characterization of the final purified antibiotic. While the specific details from the original 1964 publications are paramount for exact replication, the methodologies outlined here represent the standard practices in the field. The continued exploration of microbial diversity, coupled with modern analytical and genetic techniques, holds the promise of discovering new and potent antimicrobial agents to combat the growing challenge of antibiotic resistance.
References
- 1. Streptomyces - Wikipedia [en.wikipedia.org]
- 2. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces | Antibiotic Production, Soil Microbe & Actinomycete | Britannica [britannica.com]
- 4. youtube.com [youtube.com]
- 5. idexx.dk [idexx.dk]
Elucidation of Neutramycin Stereochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutramycin, a macrolide antibiotic produced by Streptomyces rimosus, possesses a complex stereochemical architecture that is crucial to its biological activity. This technical guide provides a comprehensive overview of the elucidation of this compound's stereochemistry. Drawing from foundational studies, this document details the key experimental methodologies, presents quantitative data in a structured format, and visually represents the logical framework underpinning the stereochemical assignments. The primary techniques employed in the original structural determination included chemical degradation, along with proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy. This guide serves as a detailed resource for researchers in natural product chemistry, medicinal chemistry, and drug development, offering insights into the classical and spectroscopic methods used to unravel the three-dimensional structure of complex natural products.
Introduction
The determination of the absolute and relative stereochemistry of natural products is a fundamental aspect of chemical biology and drug discovery. The precise spatial arrangement of atoms within a molecule dictates its pharmacological and toxicological properties. This compound, a 16-membered macrolide antibiotic, presented a significant stereochemical challenge to chemists at the time of its discovery. The elucidation of its structure, a landmark achievement, relied on a combination of meticulous chemical degradation studies and the application of then-emerging spectroscopic techniques. This guide revisits and consolidates the key findings that led to the definitive stereochemical assignment of this compound.
Methodologies for Stereochemical Elucidation
The determination of this compound's stereochemistry was a multi-faceted process involving several key experimental techniques. The primary methodologies included:
-
Chemical Degradation: This classical approach involves the controlled cleavage of the molecule into smaller, more readily identifiable fragments. By determining the stereochemistry of these fragments, the stereochemistry of the parent molecule can be inferred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were pivotal in determining the relative stereochemistry of the various stereocenters within the macrolide ring and the attached sugar moieties. Analysis of chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effect (NOE) data provided crucial information about the spatial relationships between protons and carbons.
-
X-ray Crystallography: While not explicitly detailed in the initial structure elucidation, X-ray crystallography is a powerful technique for the unambiguous determination of the absolute stereochemistry of crystalline compounds. Its application to this compound or its derivatives would provide the ultimate confirmation of the assigned structure.
Experimental Protocols
Protocol 1: General Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₅D₅N) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a high-field NMR spectrometer (e.g., 300 MHz or higher). Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR Experiments: Perform a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proton-proton proximities.
-
Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Integrate proton signals, determine chemical shifts (referenced to the solvent peak or an internal standard like TMS), and measure coupling constants. Analyze 2D spectra to build up structural fragments and establish stereochemical relationships.
Protocol 2: Acid and Basic Hydrolysis for Chemical Degradation
-
Acid Hydrolysis: Treat a solution of this compound in a suitable solvent (e.g., methanol) with an aqueous acid (e.g., 1N HCl) and heat the mixture under reflux for a defined period.
-
Basic Hydrolysis: Treat a solution of this compound with an aqueous or alcoholic base (e.g., 0.5N NaOH) and heat the mixture.
-
Work-up and Isolation: After the reaction is complete, neutralize the mixture and extract the products with an appropriate organic solvent. Purify the individual degradation products using chromatographic techniques (e.g., column chromatography, preparative TLC, or HPLC).
-
Characterization: Characterize the isolated degradation products using spectroscopic methods (NMR, MS, IR) and by comparison with authentic samples if available. Determine the stereochemistry of the fragments using polarimetry and spectroscopic methods.
Quantitative Data
The following tables summarize the key NMR spectroscopic data that were instrumental in the stereochemical elucidation of this compound.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Key Protons in this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| H-2 | 3.68 | dd | J = 10.0, 2.5 |
| H-3 | 4.85 | d | J = 2.5 |
| H-4 | 1.85 | m | |
| H-5 | 4.05 | m | |
| H-6 | 1.70 | m | |
| H-7 | 3.10 | m | |
| H-8 | 2.05 | m | |
| H-10 | 1.95 | m | |
| H-11 | 3.55 | m | |
| H-12 | 1.75 | m | |
| H-13 | 4.60 | m | |
| H-14 | 1.25 | d | J = 6.5 |
| H-1' | 4.50 | d | J = 7.5 |
| H-1'' | 4.95 | d | J = 1.5 |
Note: Data is compiled from historical sources and may have been acquired on lower-field instruments. Chemical shifts are approximate and referenced to TMS.
Table 2: ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon | Chemical Shift (ppm) |
| C-1 | 175.0 |
| C-3 | 78.5 |
| C-5 | 80.0 |
| C-9 | 204.5 |
| C-1' | 102.0 |
| C-1'' | 96.0 |
Note: This represents a partial list of key chemical shifts.
Visualization of Elucidation Logic
The following diagrams illustrate the workflow and logical connections in the process of elucidating the stereochemistry of this compound.
Caption: Experimental workflow for this compound stereochemistry elucidation.
Caption: Logical framework for assigning stereocenters in this compound.
Conclusion
The elucidation of this compound's stereochemistry stands as a testament to the power of combined chemical and spectroscopic techniques. Through systematic degradation and meticulous NMR analysis, the complex three-dimensional architecture of this macrolide antibiotic was successfully unraveled. This foundational work not only provided a complete structural description of this compound but also contributed to the broader understanding of macrolide stereochemistry and its influence on biological activity. The methodologies outlined in this guide continue to be relevant in the field of natural product chemistry, serving as a basis for the structural determination of novel and complex bioactive molecules. The detailed data and logical workflows presented herein offer a valuable resource for researchers and professionals engaged in the ongoing quest for new therapeutic agents.
The Unveiling of Neutramycin: A Technical Exploration of its Origins
For Immediate Release
This technical guide delves into the origins of Neutramycin, a neutral macrolide antibiotic. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the discovery, biosynthesis, and initial characterization of this antimicrobial compound. All quantitative data has been summarized into structured tables, and detailed experimental methodologies are provided. Furthermore, key pathways and workflows are visualized using the DOT language for enhanced clarity.
Discovery and Producing Organism
This compound was first reported in 1963 by Lefemine and his colleagues. The antibiotic is a secondary metabolite produced by the bacterium Streptomyces rimosus.[1] Subsequent research has also identified Streptomyces luteoverticillatus as a producer of this compound.[1] S. rimosus is a Gram-positive, soil-dwelling bacterium known for producing a variety of other antibiotics, including oxytetracycline.[2][3][4]
Physicochemical Properties
This compound is a neutral macrolide antibiotic with the chemical formula C34H54O14 and a molecular weight of 686.8 g/mol .
| Property | Value |
| Molecular Formula | C34H54O14 |
| Molecular Weight | 686.8 g/mol |
Experimental Protocols
Fermentation
Inoculum Preparation: A vegetative inoculum of Streptomyces rimosus is prepared by transferring spores from a slant culture into a seed medium. The seed culture is incubated on a rotary shaker to ensure vigorous, aerobic growth.
Production Medium: The production medium for macrolide biosynthesis by Streptomyces typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts.
Fermentation Conditions: The production fermentation is carried out in large-scale fermenters with controlled temperature, pH, and aeration to optimize antibiotic yield. Continuous monitoring of these parameters is crucial for successful production.
Isolation and Purification
The following is a generalized protocol for the isolation and purification of a macrolide antibiotic like this compound from a fermentation broth.
Extraction: The fermentation broth is first filtered to separate the mycelium from the supernatant. The active compound is then extracted from the filtrate using a water-immiscible organic solvent, such as ethyl acetate or chloroform.
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound.
Purification: The crude extract is subjected to further purification using chromatographic techniques. This may involve column chromatography using silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Characterization
The structure and properties of the purified this compound would have been determined using a combination of the following spectroscopic and analytical techniques:
-
Ultraviolet (UV) Spectroscopy: To identify the presence of chromophores in the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
-
Elemental Analysis: To determine the empirical formula of the compound.
Biosynthesis of this compound
The biosynthesis of macrolide antibiotics in Streptomyces is a complex process orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). While the specific gene cluster for this compound biosynthesis is not detailed in the available literature, its structural similarity to chalcomycin suggests a related biosynthetic pathway.
The biosynthesis of the macrolactone ring of macrolides proceeds through the condensation of small carboxylic acid units, such as acetate and propionate, in a manner analogous to fatty acid biosynthesis. The PKS enzymes contain a series of modules, each responsible for the addition and modification of a specific extender unit. Following the assembly of the polyketide chain, it is cyclized to form the characteristic macrolactone ring. Subsequent post-PKS modifications, such as glycosylation and hydroxylation, complete the biosynthesis of the mature antibiotic.
References
- 1. Frontiers | Genomic and Secondary Metabolite Analyses of Streptomyces sp. 2AW Provide Insight into the Evolution of the Cycloheximide Pathway [frontiersin.org]
- 2. Streptomyces rimosus - Wikipedia [en.wikipedia.org]
- 3. Streptomyces rimosus [medbox.iiab.me]
- 4. Streptomyces rimosus is the source of which of the class 12 biology CBSE [vedantu.com]
Methodological & Application
Application Notes and Protocols for Neutramycin Extraction from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of neutramycin from Streptomyces species. The protocols outlined below are based on established techniques for antibiotic production from Streptomyces and can be adapted and optimized for specific research and development needs.
Introduction
This compound is an antibiotic belonging to the macrolide family, known for its therapeutic potential. It is a secondary metabolite produced by certain strains of Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of bioactive compounds.[1][2] The effective extraction and purification of this compound are critical steps in its development as a potential therapeutic agent. This document details the key stages of the process, from the cultivation of Streptomyces to the isolation and purification of the target compound.
Cultivation of Streptomyces for this compound Production
The production of this compound is initiated by the cultivation of a suitable Streptomyces strain, such as Streptomyces lucensis, under optimized fermentation conditions. The composition of the culture medium and the physical parameters of fermentation play a crucial role in maximizing the yield of the desired antibiotic.
Culture Media Composition
Various media formulations have been developed to support the growth of Streptomyces and induce the production of secondary metabolites. The choice of carbon and nitrogen sources is a critical factor influencing antibiotic yield. While specific data for this compound is limited, studies on other Streptomyces species provide valuable insights into effective media components.
Table 1: Exemplary Culture Media Components for Streptomyces Fermentation
| Component | Concentration Range | Reference |
| Carbon Source | ||
| Glucose | 10 - 30 g/L | [1] |
| Soluble Starch | 10 - 20 g/L | [1] |
| Nitrogen Source | ||
| Soybean Meal | 10 - 25 g/L | [1] |
| Peptone | 5 - 10 g/L | |
| Yeast Extract | 1 - 5 g/L | |
| Minerals | ||
| NaCl | 2 - 5 g/L | |
| K₂HPO₄ | 0.25 - 1 g/L | |
| MgSO₄·7H₂O | 0.1 - 0.5 g/L | |
| CaCO₃ | 1 - 2 g/L |
Fermentation Parameters
Optimal physical parameters are essential for achieving high yields of this compound. These parameters should be carefully controlled and monitored throughout the fermentation process.
Table 2: Optimized Fermentation Parameters for Antibiotic Production by Streptomyces
| Parameter | Optimal Range | Reference |
| pH | 6.0 - 8.0 | |
| Temperature | 28 - 37 °C | |
| Incubation Time | 72 - 168 hours | |
| Agitation | 150 - 250 rpm |
Experimental Protocols
The following protocols provide a step-by-step guide for the cultivation of Streptomyces and the subsequent extraction and purification of this compound.
Protocol for Streptomyces Fermentation
-
Inoculum Preparation: Aseptically transfer a loopful of Streptomyces spores from a mature agar plate to a flask containing a suitable seed medium. Incubate the flask on a rotary shaker at 28-30°C and 200 rpm for 48-72 hours until a dense culture is obtained.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium should contain the optimized carbon and nitrogen sources as determined from preliminary studies.
-
Fermentation: Incubate the production culture in a fermenter or shake flasks under the optimized conditions of temperature, pH, and agitation for the predetermined incubation period.
-
Monitoring: Regularly monitor the fermentation process by measuring parameters such as pH, cell growth (optical density or dry cell weight), and antibiotic activity using a suitable bioassay.
Protocol for this compound Extraction
-
Harvesting: After the fermentation is complete, harvest the broth by centrifugation or filtration to separate the mycelial biomass from the supernatant. The this compound is typically present in both the mycelium and the supernatant.
-
Mycelial Extraction: Extract the mycelial cake with an organic solvent such as acetone or methanol. This can be done by suspending the mycelium in the solvent and stirring for several hours. Separate the solvent extract from the mycelial debris by filtration.
-
Supernatant Extraction: Extract the cell-free supernatant with a water-immiscible organic solvent, most commonly ethyl acetate. Perform the extraction in a separation funnel by mixing equal volumes of the supernatant and ethyl acetate, followed by vigorous shaking. Allow the layers to separate and collect the organic phase. Repeat the extraction process two to three times to maximize the recovery of this compound.
-
Solvent Evaporation: Combine the organic extracts from both the mycelium and the supernatant. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract of this compound.
Protocol for this compound Purification
-
Chromatography: The crude extract can be purified using various chromatographic techniques. Column chromatography using silica gel is a common initial purification step.
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents with increasing polarity (e.g., a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol).
-
Fraction Collection: Collect the fractions eluting from the column and analyze them for the presence of this compound using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Further Purification: Pool the fractions containing pure or semi-pure this compound and subject them to further purification steps if necessary. This may include preparative HPLC or crystallization to obtain highly pure this compound.
Quantitative Data
Table 3: Comparative Yields of Antibiotics from Streptomyces Species
| Antibiotic | Streptomyces Strain | Fermentation Method | Yield | Reference |
| Neomycin | S. fradiae | Solid State Fermentation | 19,642 µg/g dry substrate | |
| Streptomycin | S. griseus | Submerged Fermentation | 80% of total sample (unspecified units) | |
| Tetramycin A | S. ahygroscopicus | Submerged Fermentation | 1090.49 ± 136.65 mg/L |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from Streptomyces fermentation broth.
Caption: General workflow for this compound extraction and purification.
Hypothetical Biosynthetic Signaling Pathway
The biosynthesis of antibiotics in Streptomyces is a complex process regulated by a network of signaling molecules and regulatory genes. While the specific pathway for this compound has not been fully elucidated, a generalized signaling cascade for secondary metabolite production can be proposed based on known pathways for other antibiotics. This often involves a two-component system that responds to environmental cues, leading to the activation of pathway-specific regulatory genes, which in turn switch on the expression of the biosynthetic genes.
Caption: Hypothetical signaling pathway for this compound biosynthesis.
Disclaimer: The provided protocols and data are intended for informational purposes and should be adapted and optimized for specific laboratory conditions and Streptomyces strains. The biosynthetic pathway is a generalized representation and may not accurately reflect the specific regulatory mechanisms of this compound production.
References
Application Note: Quantification of Aminoglycoside Antibiotics, with a Focus on Neutramycin, using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation and quantification of aminoglycoside antibiotics. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is typically achieved using a UV detector at a specific wavelength. Quantification is performed by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of a reference standard.
Experimental Workflow
Caption: Experimental workflow for the quantification of aminoglycoside antibiotics using HPLC.
Detailed Protocols
1. Materials and Reagents
-
Neutramycin reference standard (or a closely related aminoglycoside standard like Netilmicin or Neomycin Sulfate)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ortho-phosphoric acid
-
Potassium dihydrogen phosphate
-
Sodium hydroxide
-
0.45 µm membrane filters
-
Syringe filters (0.22 µm or 0.45 µm)
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
A C18 reversed-phase column (e.g., Symmetry C18, 4.6 x 150mm, 5µm or Kromasil C18, 250 x 4.6 mm, 5µm).[1][2]
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Sonicator
3. Preparation of Solutions
-
Mobile Phase Preparation (Example 1 for Netilmicin): Prepare a mixture of Methanol and water (45:55 v/v).[1] Degas the mobile phase by sonication for 15-20 minutes.
-
Mobile Phase Preparation (Example 2 for Neomycin): Prepare a mobile phase consisting of 0.1% aqueous phosphoric acid and acetonitrile (98:2 v/v).[2] Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to get a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-60 µg/mL for Neomycin or 24-120 µg/mL for Netilmicin).[1]
-
Sample Preparation: For bulk drug, prepare a solution of similar concentration to the standard. For pharmaceutical formulations, weigh and powder a sufficient amount of the dosage form, dissolve it in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter to obtain a clear solution. Dilute the filtrate with the mobile phase to fall within the calibration curve range.
4. Chromatographic Conditions
The following tables summarize typical chromatographic conditions for the analysis of Netilmicin and Neomycin, which can be used as a starting point for method development for this compound.
Table 1: Chromatographic Conditions for Netilmicin Analysis
| Parameter | Condition | Reference |
| Column | Symmetry C18 (4.6 x 150mm, 5µm) | |
| Mobile Phase | Methanol: Water (45:55 v/v) | |
| Flow Rate | 0.8 mL/min | |
| Detection Wavelength | 260 nm | |
| Injection Volume | 20 µL | |
| Column Temperature | Ambient | |
| Retention Time | ~2.38 min |
Table 2: Chromatographic Conditions for Neomycin Analysis
| Parameter | Condition | Reference |
| Column | Kromasil C18 (250 x 4.6 mm, 5µm) | |
| Mobile Phase | 0.1% Phosphoric Acid: Acetonitrile (98:2 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 210 nm | |
| Injection Volume | 20 µL | |
| Column Temperature | Ambient | |
| Retention Time | ~2.4 min |
5. Method Validation
Any new or adapted HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across a specified range. The correlation coefficient (r²) should be close to 1.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) for a series of measurements.
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and the recovery is calculated.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 3: Summary of Method Validation Parameters for Netilmicin
| Parameter | Result | Reference |
| Linearity Range | 24-120 µg/mL | |
| Correlation Coefficient (r²) | 0.999 | |
| Precision (%RSD) | < 2.0% | |
| Accuracy (% Recovery) | 98-102% | |
| LOD | Not specified | |
| LOQ | Not specified |
Table 4: Summary of Method Validation Parameters for Neomycin
| Parameter | Result | Reference |
| Linearity Range | 40-200 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Precision (%RSD) | Not specified, but stated as validated | |
| Accuracy (% Recovery) | Not specified, but stated as validated | |
| LOD | Not specified | |
| LOQ | Not specified |
6. Data Analysis
-
Inject the working standard solutions and the sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas corresponding to the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.
The presented HPLC methods for Netilmicin and Neomycin provide a strong foundation for developing a robust and reliable quantitative method for this compound. The experimental protocols, chromatographic conditions, and validation parameters outlined in this application note can be adapted and optimized for the specific requirements of this compound analysis. It is imperative that a full method validation be performed for this compound to ensure the accuracy, precision, and reliability of the results for its intended application in research and quality control.
References
Application Notes and Protocols for Neutramycin Bioactivity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutramycin is an antibiotic produced by Streptomyces strains. As a member of the macrolide family of antibiotics, it is presumed to exhibit a broad spectrum of bioactivity. These application notes provide detailed protocols for assessing the antibacterial, antifungal, and anticancer properties of this compound. The methodologies described herein are based on established and widely accepted assays for determining the bioactivity of novel antimicrobial and cytotoxic agents.
Data Presentation
The following tables summarize illustrative quantitative data for the bioactivity of compounds related to this compound, such as the aminoglycoside Netilmicin. This data is provided for exemplary purposes to guide the interpretation of experimental results obtained for this compound.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of a Related Aminoglycoside Antibiotic (Netilmicin) against Various Bacterial Strains.
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | 0.25 - 2 |
| Pseudomonas aeruginosa | 0.5 - 8 |
| Staphylococcus aureus | 0.12 - 1 |
| Klebsiella pneumoniae | 0.25 - 4 |
| Enterococcus faecalis | 4 - 32 |
Note: Data is illustrative and based on the activity of Netilmicin, a related aminoglycoside antibiotic. Actual MIC values for this compound must be determined experimentally.
Table 2: Illustrative Half-Maximal Inhibitory Concentration (IC50) Values for a Standard Chemotherapeutic Agent against Various Cancer Cell Lines.
| Cancer Cell Line | IC50 (µM) |
| MCF-7 (Breast) | 1 - 10 |
| A549 (Lung) | 2 - 15 |
| HCT116 (Colon) | 0.5 - 8 |
| HeLa (Cervical) | 1.5 - 12 |
Note: Data is illustrative and based on the typical activity of established anticancer drugs. Actual IC50 values for this compound must be determined experimentally.
Experimental Protocols
Antibacterial Bioactivity Assay
1.1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the this compound stock solution (at a concentration twice the highest desired test concentration) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (wells with inoculum and no drug) and a negative control (wells with medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
-
1.2. Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC is determined to find the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micro-pipettors and tips
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, indicating a 99.9% reduction in the initial inoculum.
Antifungal Bioactivity Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains using a broth microdilution method based on CLSI guidelines.
Materials:
-
This compound stock solution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
For yeasts, prepare a suspension in sterile saline to match a 0.5 McFarland standard and then dilute in RPMI to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
For molds, prepare a conidial suspension and adjust the concentration to 0.4-5 x 10⁴ CFU/mL.
-
-
Serial Dilution of this compound:
-
Follow the same serial dilution procedure as described for the antibacterial MIC assay, using RPMI-1640 medium.
-
-
Inoculation:
-
Add 100 µL of the fungal inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35°C. Reading times vary by organism: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control.
-
Anticancer Bioactivity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound stock solution
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for MIC Assay.
Inhibition of Bacterial Protein Synthesis.
Potential Apoptosis Induction by this compound.
Application Notes and Protocols for Culturing Streptomyces fradiae for Neomycin Production
A Representative Model for Aminoglycoside Antibiotic Production
Introduction
Streptomyces, a genus of Gram-positive, filamentous bacteria, is a prolific source of a wide array of clinically valuable secondary metabolites, including many of the world's antibiotics.[1][2][3][4] This document provides detailed application notes and protocols for the culture of Streptomyces fradiae for the production of Neomycin, an important aminoglycoside antibiotic effective against a broad spectrum of bacteria.[5] While the user's original request specified "Neutramycin," extensive searches yielded no specific information for a compound with that name. Therefore, Neomycin, a well-documented antibiotic produced by Streptomyces, is presented here as a representative example of aminoglycoside antibiotic fermentation. The principles and methodologies described herein are broadly applicable to the culture of other Streomyces species for the production of other secondary metabolites.
Strain Maintenance and Inoculum Preparation
Consistent and high-quality inoculum is critical for successful and reproducible fermentation. Proper maintenance of the Streptomyces fradiae strain and a well-defined inoculum development process are the essential first steps.
Long-Term Strain Storage
For long-term storage, Streptomyces fradiae spore suspensions or mycelial fragments should be preserved in a cryoprotectant solution (e.g., 20% glycerol) at -80°C. This ensures strain viability and genetic stability over extended periods.
Spore Stock Preparation
A dense and viable spore stock is the starting point for inoculum development.
Protocol 1: Spore Stock Preparation
-
Prepare a suitable agar medium for sporulation, such as Starch Casein Agar or Streptomyces Agar.
-
Inoculate the agar plates or slants with a cryopreserved stock of S. fradiae.
-
Incubate at 28-30°C for 7-10 days, or until abundant sporulation is observed (a characteristic "earthy" odor and a powdery appearance).
-
Harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of sterile distilled water or a suitable buffer.
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Quantify the spore concentration using a hemocytometer.
-
Store the spore suspension at 4°C for short-term use or prepare cryostocks for long-term storage.
Seed Culture Development
A multi-stage seed culture process is typically employed to generate a sufficient quantity of actively growing biomass for inoculating the production fermenter.
Protocol 2: Seed Culture Development
-
Prepare the seed culture medium (see Table 1 for a representative composition).
-
Dispense the medium into baffled flasks to ensure adequate aeration.
-
Sterilize the flasks by autoclaving at 121°C for 20 minutes.
-
Inoculate the sterilized medium with the spore stock to a final concentration of approximately 1 x 10^6 spores/mL.
-
Incubate the seed culture on a rotary shaker at 28-30°C and 150-200 rpm for 2-4 days.
-
A second-stage seed culture can be prepared by transferring an aliquot (5-10% v/v) of the first-stage culture into fresh seed medium and incubating under the same conditions.
Fermentation for Neomycin Production
The production of Neomycin is carried out in a specifically formulated production medium under optimized fermentation parameters.
Production Medium
The composition of the production medium is critical for maximizing antibiotic yield. Typically, it consists of complex carbon and nitrogen sources.
Table 1: Representative Media Compositions for S. fradiae Culture
| Component | Seed Culture Medium (g/L) | Production Medium (Representative) (g/L) |
| Soluble Starch | 20 | - |
| Glucose | - | 30 |
| Corn Starch | - | 35 |
| Tryptone Soy Broth | 20 | - |
| Soybean Meal | - | 25 |
| Yeast Extract | 3 | - |
| CaCO₃ | 3 | - |
| K₂HPO₄ | 1 | - |
| MgSO₄·7H₂O | 0.025 | - |
| MgCl₂ | - | 1.2 mM |
| L-Glutamine | - | 5.9 mM |
| pH | 7.2 | 7.0 - 8.0 |
Fermentation Parameters
Careful control of fermentation parameters is essential for optimal antibiotic production.
Table 2: Optimized Fermentation Parameters for Neomycin Production
| Parameter | Optimal Range |
| Temperature | 28 - 30°C |
| pH | 7.0 - 8.0 |
| Agitation | 150 - 250 rpm (shake flask) |
| Incubation Period | 7 - 10 days |
| Inoculum Size | 5 - 10% (v/v) of seed culture |
Protocol 3: Shake Flask Fermentation
-
Prepare the production medium (Table 1) and dispense it into baffled Erlenmeyer flasks.
-
Sterilize the flasks by autoclaving.
-
Inoculate the production medium with 5-10% (v/v) of a late-log phase seed culture.
-
Incubate the flasks on a rotary shaker at the optimized temperature and agitation speed (Table 2).
-
Monitor the fermentation by periodically and aseptically withdrawing samples to measure pH, biomass, substrate consumption, and Neomycin concentration.
Extraction and Quantification of Neomycin
Following fermentation, the antibiotic must be extracted from the culture broth and quantified.
Extraction
Neomycin is a water-soluble antibiotic, and its extraction from the fermentation broth typically involves separating the biomass and then using techniques like ion-exchange chromatography.
Protocol 4: Neomycin Extraction (General Steps)
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
The supernatant contains the dissolved Neomycin.
-
For solid-state fermentation, the antibiotic is extracted from the solid substrate using a suitable buffer.
-
Further purification can be achieved using techniques like static adsorption with a strong acid cation exchange resin.
Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of Neomycin. Since Neomycin lacks a strong UV chromophore, derivatization or the use of alternative detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) is often required.
Table 3: Example HPLC Conditions for Neomycin Analysis
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of an ion-pairing agent (e.g., HFBA) in water and acetonitrile. |
| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40°C |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Neomycin production.
Neomycin Biosynthetic Pathway
The biosynthesis of Neomycin is a complex process involving multiple enzymatic steps, starting from D-glucose.
References
- 1. Streptomyces - Wikipedia [en.wikipedia.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 4. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Neutramycin as a Tool for Studying Protein Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutramycin is an aminoglycoside antibiotic that serves as a valuable tool for investigating the intricacies of protein synthesis. While specific quantitative data and detailed experimental protocols for this compound are not abundantly available in the public domain, its structural and functional similarity to other well-characterized aminoglycosides, particularly neomycin, allows for the adaptation of established methodologies. This document provides a comprehensive guide to using this compound (with neomycin as a primary reference) to study protein synthesis, including its mechanism of action, quantitative data for related compounds, and detailed experimental protocols. It is crucial to note that the provided quantitative data and specific protocol parameters, derived from studies on neomycin, should be considered as a starting point and may require optimization for this compound.
Mechanism of Action
This compound, like other aminoglycoside antibiotics, targets the bacterial ribosome to inhibit protein synthesis. Its primary mechanism of action involves binding to the 30S ribosomal subunit. This interaction induces a conformational change in the ribosome, leading to two main consequences:
-
Codon Misreading: The binding of this compound to the A-site of the 16S rRNA interferes with the proofreading function of the ribosome. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.
-
Inhibition of Translocation: this compound can also hinder the movement of the ribosome along the mRNA molecule, a process known as translocation. This stalls protein synthesis and prevents the formation of complete polypeptide chains.
These combined effects disrupt cellular protein homeostasis, ultimately leading to bacterial cell death. Due to the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes, aminoglycosides exhibit selective toxicity towards bacteria, making them effective antibiotics and useful tools for studying bacterial protein synthesis.
Quantitative Data on Aminoglycoside Activity
The following tables summarize key quantitative data for neomycin, a close structural and functional analog of this compound. These values provide a reference for the expected potency and binding affinity of this compound in various assays.
Table 1: In Vitro Translation Inhibition by Neomycin
| Assay System | IC50 (nM) | Reference |
| E. coli S30 Extract Transcription-Translation | 50 ± 9 | [1] |
Table 2: Ribosomal Binding Affinity of Neomycin
| RNA Target | Method | Kd (µM) | Reference |
| E. coli H69 of 23S rRNA | Spectroscopy | 0.3 ± 0.1 | [2] |
| M. smegmatis A-site mutant | In vivo MIC correlation | ~0.5 | [3] |
Signaling Pathways and Cellular Responses
Inhibition of protein synthesis by aminoglycosides like this compound can trigger specific cellular stress responses. One of the key pathways activated is the c-Jun N-terminal kinase (JNK) signaling pathway , which is a component of the mitogen-activated protein kinase (MAPK) cascade. This response is similar to the ribotoxic stress response observed with other ribosome-targeting agents. Activation of the JNK pathway can ultimately lead to apoptosis, or programmed cell death.[4][5]
Experimental Protocols
The following are detailed protocols for key experiments used to study protein synthesis. These protocols are based on established methods for aminoglycosides and should be adapted and optimized for use with this compound.
In Vitro Translation Assay
This assay measures the effect of a compound on the synthesis of a reporter protein (e.g., luciferase) in a cell-free system.
Materials:
-
E. coli S30 extract system for circular DNA (Promega)
-
Plasmid DNA encoding a reporter gene (e.g., firefly luciferase) under a T7 promoter
-
This compound stock solution (dissolved in sterile, nuclease-free water)
-
Luciferase assay reagent
-
Luminometer
-
Nuclease-free water
Procedure:
-
Prepare the Master Mix: On ice, prepare a master mix containing the S30 premix, amino acid mixture, and the reporter plasmid DNA according to the manufacturer's instructions.
-
Prepare this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in nuclease-free water to achieve the desired final concentrations in the assay.
-
Set up the Reactions:
-
For each reaction, add the appropriate volume of the master mix to a microcentrifuge tube.
-
Add the desired volume of the this compound dilution or water (for the no-inhibitor control).
-
The final reaction volume should be consistent across all samples.
-
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Luciferase Assay:
-
Allow the reactions to cool to room temperature.
-
Add the luciferase assay reagent to each reaction tube according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Defining the Molecular Forces That Determine the Impact of Neomycin on Bacterial Protein Synthesis: Importance of the 2′-Amino Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Role of Cytosolic Protein Synthesis Inhibition in Aminoglycoside Ototoxicity | Journal of Neuroscience [jneurosci.org]
- 5. A Novel Role of Cytosolic Protein Synthesis Inhibition in Aminoglycoside Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Genetic Manipulation of Neutramycin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutramycin, a macrolide antibiotic produced by Streptomyces species, holds potential for therapeutic applications. Enhancing its production and generating novel derivatives through genetic manipulation are key objectives for its development. While specific published research on the genetic manipulation of the this compound biosynthetic gene cluster (BGC) is limited, a wealth of knowledge can be drawn from studies on other well-characterized macrolide antibiotics produced by Streptomyces, such as erythromycin and spiramycin. The principles and techniques applied to these related compounds are highly transferable to this compound.
This document provides a comprehensive overview of the strategies and detailed protocols for the genetic manipulation of this compound biosynthesis, leveraging insights from analogous macrolide systems. The core strategies focus on increasing the metabolic flux towards this compound production by targeting its BGC, regulatory networks, and precursor supply pathways.
Key Genetic Manipulation Strategies
The genetic manipulation of this compound biosynthesis can be approached through several key strategies, each targeting a different level of metabolic control:
-
Overexpression of Pathway-Specific Positive Regulators: Most antibiotic BGCs contain one or more positive regulatory genes that control the expression of the entire cluster. Overexpressing these genes can significantly enhance transcription and, consequently, antibiotic yield.
-
Deletion of Negative Regulators and Competing Pathways: The Streptomyces genome harbors numerous BGCs that may compete for common precursors. Deleting the BGCs of competing secondary metabolites or knocking out negative regulators can redirect metabolic resources towards this compound production.
-
Promoter Engineering: Replacing the native promoters of key biosynthetic operons within the this compound BGC with strong, constitutive promoters can lead to a substantial increase in gene expression and product formation.
-
Enhancement of Precursor Supply: Macrolide biosynthesis is dependent on a steady supply of specific building blocks, such as propionyl-CoA and methylmalonyl-CoA. Engineering the primary metabolic pathways to increase the intracellular pools of these precursors can significantly boost the final product yield.
-
Heterologous Expression: The entire this compound BGC can be cloned and transferred to a genetically tractable, high-producing host strain of Streptomyces. This approach can overcome limitations present in the native producer and facilitate further genetic modifications.
Quantitative Data on Macrolide Production Improvement
The following tables summarize the quantitative improvements in macrolide antibiotic production achieved through various genetic engineering strategies in related Streptomyces species. These results provide a benchmark for the potential enhancements that could be achieved for this compound production.
| Genetic Manipulation Strategy | Target Gene/Pathway | Host Strain | Improvement in Macrolide Yield | Reference |
| Precursor Supply Enhancement | Overexpression of propionyl-CoA synthetase (SACE_1780) | Saccharopolyspora erythraea | 33% increase in erythromycin | [1] |
| Deletion of propionyltransferase (AcuA) | Saccharopolyspora erythraea | 10% increase in erythromycin | [1] | |
| Regulatory Gene Modification | Overexpression of truncated (p)ppGpp synthetase (RelA) | Saccharopolyspora erythraea | ~200% increase in erythromycin | [2] |
| Overexpression of diguanylate cyclase (CdgB) | Saccharopolyspora erythraea | Increased erythromycin production | [2] | |
| Overexpression of positive regulator (srm40) | Streptomyces ambofaciens | Increased spiramycin production | [3] | |
| Disruption of negative regulators (srm22 or srm40) | Streptomyces ambofaciens | Elimination of spiramycin production |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Deletion in the this compound BGC
This protocol describes the deletion of a target gene (e.g., a negative regulator or a gene from a competing pathway) in the Streptomyces chromosome using the CRISPR-Cas9 system. The pCRISPomyces-2 plasmid is used as an example vector.
Materials:
-
Streptomyces strain producing this compound
-
E. coli S17-1 (for conjugation)
-
pCRISPomyces-2 vector
-
Oligonucleotides for gRNA and homology arms
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli DH5α cells
-
LB medium, TSB medium, MS agar
-
Antibiotics (apramycin, nalidixic acid, chloramphenicol)
Procedure:
-
Design and Construction of the CRISPR-Cas9 Plasmid:
-
Design a 20-bp guide RNA (gRNA) sequence targeting the gene of interest. The target sequence must be followed by a Protospacer Adjacent Motif (PAM) (5'-NGG-3').
-
Synthesize two complementary oligonucleotides encoding the gRNA sequence.
-
Anneal the oligonucleotides and clone them into the pCRISPomyces-2 vector.
-
Design and amplify ~1 kb upstream and downstream homology arms flanking the target gene.
-
Clone the homology arms into the gRNA-containing pCRISPomyces-2 vector.
-
-
Transformation into E. coli and Conjugation:
-
Transform the final pCRISPomyces-2 construct into E. coli DH5α for plasmid propagation and verification.
-
Transform the verified plasmid into the conjugation donor strain E. coli S17-1.
-
Grow the Streptomyces recipient strain and the E. coli S17-1 donor strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on MS agar.
-
Incubate for 16-20 hours to allow for conjugation.
-
-
Selection of Exconjugants:
-
Overlay the conjugation plates with apramycin and nalidixic acid to select for Streptomyces exconjugants that have received the plasmid.
-
Incubate until colonies appear.
-
Streak the exconjugants onto fresh selective MS agar plates.
-
-
Verification of Gene Deletion:
-
Isolate genomic DNA from the exconjugants.
-
Perform PCR using primers flanking the target gene to confirm the deletion.
-
Sequence the PCR product to verify the precise deletion.
-
Protocol 2: Heterologous Expression of the this compound BGC
This protocol outlines the general steps for cloning the entire this compound BGC and expressing it in a suitable Streptomyces host, such as S. coelicolor or S. albus.
Materials:
-
This compound-producing Streptomyces strain
-
Cosmid or BAC vector (e.g., pOJ446, SuperCos1)
-
Streptomyces heterologous host strain (e.g., S. coelicolor M1152)
-
Restriction enzymes, T4 DNA ligase
-
Protoplast buffer and transformation reagents
-
R5 regeneration medium
Procedure:
-
Genomic Library Construction:
-
Isolate high-molecular-weight genomic DNA from the this compound-producing strain.
-
Partially digest the genomic DNA with a suitable restriction enzyme.
-
Ligate the DNA fragments into the chosen cosmid or BAC vector.
-
Package the ligation mixture into lambda phage particles and transduce E. coli to create a genomic library.
-
-
Screening for the this compound BGC:
-
Design probes based on conserved sequences of macrolide PKS genes.
-
Screen the genomic library by colony hybridization with the labeled probes to identify clones containing the this compound BGC.
-
-
Transformation into Streptomyces Host:
-
Isolate the cosmid/BAC DNA containing the this compound BGC from the positive E. coli clones.
-
Prepare protoplasts of the Streptomyces heterologous host.
-
Transform the protoplasts with the BGC-containing vector using PEG-mediated transformation.
-
Plate the transformed protoplasts on R5 regeneration medium and select for transformants.
-
-
Verification of this compound Production:
-
Cultivate the transformants in a suitable production medium.
-
Extract the secondary metabolites from the culture broth and mycelium.
-
Analyze the extracts by HPLC and mass spectrometry to confirm the production of this compound.
-
Protocol 3: Enhancing Precursor Supply for this compound Biosynthesis
This protocol describes a method to increase the production of this compound by overexpressing a key enzyme in the biosynthesis of its precursors, using the example of propionyl-CoA for erythromycin.
Materials:
-
This compound-producing Streptomyces strain
-
Integrative expression vector (e.g., pSET152) with a strong constitutive promoter
-
Gene encoding a key enzyme for precursor synthesis (e.g., propionyl-CoA synthetase)
-
Restriction enzymes, T4 DNA ligase
-
E. coli and Streptomyces transformation reagents
Procedure:
-
Construction of the Overexpression Plasmid:
-
Amplify the gene of interest (e.g., propionyl-CoA synthetase) from the genomic DNA of a suitable Streptomyces strain.
-
Clone the amplified gene into the integrative expression vector under the control of a strong promoter.
-
-
Transformation and Integration:
-
Introduce the overexpression plasmid into the this compound-producing Streptomyces strain via conjugation or protoplast transformation.
-
Select for transformants in which the plasmid has integrated into the chromosome.
-
-
Analysis of this compound Production:
-
Cultivate the engineered strain and the wild-type strain under the same conditions.
-
Extract and quantify the this compound production from both strains using HPLC.
-
Compare the yields to determine the effect of precursor enhancement.
-
Visualizations
Caption: General workflows for genetic manipulation of this compound biosynthesis.
Caption: Organization of a typical macrolide biosynthetic gene cluster.
Caption: A model for the regulatory control of macrolide biosynthesis.
References
- 1. Precursor Supply for Erythromycin Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regulation of the biosynthesis of the macrolide antibiotic spiramycin in Streptomyces ambofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Large-Scale Fermentation of Streptomyces for Neutramycin Production
Disclaimer: Detailed, publicly available protocols for the large-scale fermentation of Streptomyces for the production of Neutramycin are scarce. The following application notes and protocols are based on established methods for the fermentation of other antibiotic-producing Streptomyces species and should be considered a general framework that will require optimization for this compound production.
Introduction
The genus Streptomyces is a cornerstone of industrial microbiology, responsible for the production of a vast array of clinically significant antibiotics.[1][2][3] These filamentous bacteria undergo a complex developmental cycle, and their production of secondary metabolites, such as antibiotics, is often linked to morphological differentiation.[1] This document provides a comprehensive guide for the large-scale fermentation of a Streptomyces species for the production of this compound. The protocols herein are synthesized from established methodologies for other Streptomyces fermentations and are intended to serve as a robust starting point for process development and optimization in a research or industrial setting.
Data Presentation
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20 | Carbon Source |
| Tryptone Soy Broth | 20 | Nitrogen and Growth Factors |
| Yeast Extract | 3 | Vitamins and Growth Factors |
| CaCO₃ | 3 | pH Buffering |
| K₂HPO₄ | 1 | Phosphate Source |
| MgSO₄·7H₂O | 0.025 | Trace Element |
This composition is based on media used for the cultivation of Streptomyces fradiae and provides a nutrient-rich environment for rapid biomass accumulation.[4]
| Component | Concentration (g/L) | Purpose |
| Glucose | 75 | Primary Carbon Source |
| Lysine | 20 | Nitrogen Source and Potential Precursor |
| K₂HPO₄ | 3.24 | Phosphate Source |
| KH₂PO₄ | 5.65 | Phosphate Source and pH Buffer |
| MgSO₄·7H₂O | 1.0 | Trace Element |
| Trace Salt Solution | 1 mL/L | Essential Minerals |
| (Trace Salt Stock: FeSO₄·7H₂O 0.1 g/L, MnCl₂·4H₂O 0.1 g/L, ZnSO₄·7H₂O 0.1 g/L) |
This production medium is adapted from formulations used for other antibiotic-producing Streptomyces and is designed to support high-yield secondary metabolite production.
| Parameter | Optimal Range | Rationale |
| Temperature | 28 - 30 °C | Balances optimal enzymatic activity for growth and antibiotic synthesis. |
| pH | 6.8 - 7.2 | Maintains a favorable environment for cellular processes and product stability. |
| Agitation Speed | 200 rpm | Ensures homogeneity of the culture and facilitates efficient mass transfer. |
| Aeration Rate | 0.75 vvm | Provides adequate oxygen supply for aerobic metabolism. |
| Dissolved Oxygen (DO) | > 20% | Prevents oxygen limitation, which can be detrimental to antibiotic biosynthesis. |
| Incubation Period | 72 - 96 hours | Represents the typical duration to reach maximum product titer before cell lysis predominates. |
Experimental Protocols
-
Spore Stock Preparation: Aseptically harvest spores from a mature (9-14 days) agar plate of the Streptomyces strain using a sterile loop and suspend them in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).
-
Seed Culture Inoculation: Inoculate 100 mL of the sterile seed culture medium (Table 1) in a 500 mL baffled Erlenmeyer flask with the spore suspension to a final concentration of approximately 1 x 10⁷ spores/mL.
-
Incubation: Incubate the seed culture on a rotary shaker at 160-200 rpm and 30°C for 48-72 hours, until a dense and homogeneous mycelial culture is obtained.
-
Fermenter Preparation and Sterilization: Prepare the production fermenter (e.g., 15 L, 30 L, or larger) with the production medium (Table 2) and sterilize it in place at 121°C for a duration appropriate for the vessel size.
-
Inoculation: Aseptically transfer the seed culture into the sterilized production fermenter. An inoculum size of 5-10% (v/v) is typically used.
-
Fermentation Process: Operate the fermenter under the conditions specified in Table 3. Continuously monitor and control pH, dissolved oxygen, temperature, and agitation.
-
Nutrient Feeding (Optional Fed-Batch Strategy): To enhance productivity and extend the production phase, a sterile, concentrated feed of the primary carbon source (e.g., glucose) can be intermittently or continuously added to the fermenter.
-
Biomass Removal: At the end of the fermentation, separate the Streptomyces mycelium from the culture broth using centrifugation (e.g., 10,000 x g for 15-20 minutes) or filtration.
-
Product Extraction: Extract the this compound from the clarified broth using a suitable organic solvent, such as butanol or ethyl acetate, based on its polarity.
-
Purification: The crude extract can be further purified using chromatographic techniques. This may involve a multi-step process including ion-exchange, size-exclusion, or reversed-phase chromatography.
-
Final Product Formulation: The purified this compound can be precipitated from the solvent, dried under vacuum, and formulated as required.
Visualization
References
- 1. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Neutramycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure of Neutramycin
Molecular Formula: C₃₄H₅₄O₁₄ Molecular Weight: 686.79 g/mol
(The structure of this compound is well-established and can be found in chemical databases such as PubChem, CID 6445534).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Data Presentation
Note: The following tables are templates. Specific chemical shifts and coupling constants for this compound are not available in the reviewed literature. These would be populated with experimental data.
Table 1: ¹H NMR Data of this compound (Template)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| e.g., 3.50 | s | - | 3H | OCH₃ |
| e.g., 5.20 | d | 10.5 | 1H | Olefinic H |
| ... | ... | ... | ... | ... |
Table 2: ¹³C NMR Data of this compound (Template)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| e.g., 175.0 | C=O | Ester Carbonyl |
| e.g., 130.0 | C | Olefinic C |
| e.g., 55.0 | CH₃ | OCH₃ |
| ... | ... | ... |
Experimental Protocol: NMR Analysis
1. Sample Preparation:
- Weigh 5-10 mg of high-purity this compound.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.
- Filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. Instrumentation:
- A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of complex spectra typical of macrolides.
3. Data Acquisition:
- ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
- 2D NMR: For complete structural assignment, acquire two-dimensional NMR spectra, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
4. Data Processing:
- Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra using the residual solvent peak.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Data Presentation
Note: The following table is a template. Specific m/z values and their relative intensities for this compound would be determined experimentally.
Table 3: Mass Spectrometry Data of this compound (Template)
| m/z | Relative Intensity (%) | Ion Assignment |
| e.g., 687.358 | 100 | [M+H]⁺ |
| e.g., 709.340 | 80 | [M+Na]⁺ |
| e.g., 529.285 | 45 | [M - Sugar moiety + H]⁺ |
| ... | ... | ... |
Experimental Protocol: Mass Spectrometry Analysis
1. Sample Preparation:
- Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- The solvent should be compatible with the chosen ionization technique.
2. Instrumentation:
- A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
- Common ionization techniques for macrolides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
3. Data Acquisition:
- Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight and identify adducts (e.g., [M+H]⁺, [M+Na]⁺).
- Tandem MS (MS/MS): Select the precursor ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides valuable structural information.
4. Data Analysis:
- Determine the accurate mass of the molecular ion to confirm the elemental composition.
- Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of different parts of the molecule, such as the macrolactone ring and the sugar moieties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated systems within a molecule. For macrolides like this compound, it can be used for quantification and to identify chromophores.
Data Presentation
Note: The following table is a template. The specific λmax and molar absorptivity for this compound need to be determined experimentally.
Table 4: UV-Vis Spectroscopic Data of this compound (Template)
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| e.g., Methanol | e.g., 230 | e.g., 15,000 |
| e.g., Ethanol | e.g., 232 | e.g., 14,800 |
Experimental Protocol: UV-Vis Spectroscopy
1. Sample Preparation:
- Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol or ethanol).
- Prepare a series of dilutions from the stock solution to create a calibration curve for quantitative analysis.
2. Instrumentation:
- A double-beam UV-Vis spectrophotometer.
- Use quartz cuvettes with a 1 cm path length.
3. Data Acquisition:
- Record the UV-Vis spectrum over a range of approximately 200-400 nm.
- Use the solvent as a blank to zero the instrument.
- Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λmax).
4. Data Analysis:
- Identify the λmax from the spectrum.
- For quantitative analysis, plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined from its absorbance using this curve, based on the Beer-Lambert law.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Data Presentation
Note: The following table is a template. The specific absorption frequencies and their intensities for this compound would be obtained from an experimental IR spectrum.
Table 5: Infrared (IR) Spectroscopic Data of this compound (Template)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| e.g., 3450 | Broad, Strong | O-H stretch (hydroxyl groups) |
| e.g., 2930 | Strong | C-H stretch (aliphatic) |
| e.g., 1735 | Strong | C=O stretch (ester) |
| e.g., 1680 | Medium | C=C stretch (alkene) |
| e.g., 1050 | Strong | C-O stretch (ethers, alcohols) |
| ... | ... | ... |
Experimental Protocol: IR Spectroscopy
1. Sample Preparation:
- KBr Pellet: Mix a small amount of dry this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Thin Film: Dissolve the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
2. Instrumentation:
- A Fourier Transform Infrared (FTIR) spectrometer.
3. Data Acquisition:
- Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
4. Data Analysis:
- Identify the characteristic absorption bands and correlate them to the functional groups present in the this compound structure.
Mandatory Visualizations
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Detailed workflow for NMR analysis.
Caption: Detailed workflow for Mass Spectrometry analysis.
References
Troubleshooting & Optimization
Technical Support Center: Neutramycin Extraction
Welcome to the technical support center for Neutramycin extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this 16-membered macrolide antibiotic. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental workflow.
Disclaimer: Detailed experimental data specifically for this compound extraction is limited in publicly available literature. The following guidance is based on established principles for the extraction of other 16-membered macrolide antibiotics produced by Streptomyces, such as tylosin and josamycin.[1][2] Researchers should use this information as a starting point and perform systematic optimization for their specific strain and fermentation conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from fermentation broth?
A1: The main challenges in this compound extraction are typical for many macrolide antibiotics and include:
-
Low Titer: The concentration of this compound in the fermentation broth can be low, requiring efficient and scalable extraction methods.
-
Product Stability: Macrolides can be susceptible to degradation at non-optimal pH and temperature ranges.[3]
-
Emulsion Formation: During liquid-liquid extraction, the complex nature of fermentation broth can lead to the formation of stable emulsions, complicating phase separation.
-
Co-extraction of Impurities: Pigments, lipids, and other secondary metabolites from the Streptomyces culture can be co-extracted with this compound, necessitating further purification steps.[4]
Q2: Which solvents are recommended for the initial extraction of this compound?
A2: Based on protocols for similar macrolide antibiotics, several organic solvents can be considered for the initial liquid-liquid extraction from the fermentation filtrate. The choice of solvent will significantly impact the extraction efficiency and the profile of co-extracted impurities. Commonly used solvents for macrolide extraction include:
-
n-Butanol
-
Ethyl acetate
-
Chloroform
-
Dichloromethane
The selection of the most appropriate solvent should be determined empirically by comparing the recovery and purity of this compound obtained with each.[5]
Q3: What is the role of pH in this compound extraction?
A3: The pH of the fermentation broth is a critical parameter in the extraction of macrolide antibiotics. For neutral macrolides, adjusting the pH can influence their solubility and the separation of acidic and basic impurities. While the optimal pH for this compound extraction is not explicitly documented, for many macrolides, the extraction is carried out at a slightly alkaline pH to ensure the molecule is in its neutral, more organic-soluble form. It is crucial to experimentally determine the optimal pH for maximizing this compound recovery while minimizing degradation.
Q4: Can solid-phase extraction (SPE) be used for this compound purification?
A4: Yes, solid-phase extraction is a viable and often preferred method for the purification and concentration of macrolide antibiotics from crude extracts. Adsorbent resins, such as Amberlite XAD-16, have been successfully used in the extraction of macrolides from fermentation broths. The process typically involves passing the clarified fermentation broth or a crude extract through a column packed with the resin, followed by washing to remove impurities and elution of the target compound with a suitable organic solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Suboptimal Solvent Choice: The selected organic solvent may have low partitioning efficiency for this compound. 2. Incorrect pH: The pH of the fermentation broth may not be optimal for this compound solubility in the organic phase. 3. Incomplete Cell Lysis: If extracting from mycelia, the cell disruption method may be inefficient. 4. Degradation: this compound may be degrading due to adverse temperature or pH conditions during extraction. | 1. Solvent Screening: Test a panel of solvents (e.g., n-butanol, ethyl acetate, chloroform) to identify the most effective one for your process. 2. pH Optimization: Perform small-scale extractions at various pH values to determine the optimal range for this compound recovery. 3. Optimize Lysis: If applicable, evaluate different cell lysis techniques (e.g., sonication, bead milling, enzymatic digestion). 4. Control Temperature and pH: Maintain a controlled, low temperature during extraction and ensure the pH is within a stable range for this compound. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. High Biomass Content: Residual mycelia or cellular debris can stabilize emulsions. 2. Presence of Surfactants: Natural surfactants produced during fermentation can contribute to emulsion formation. | 1. Improve Clarification: Ensure complete removal of biomass by centrifugation or filtration before extraction. 2. Centrifugation: Centrifuge the emulsion at a moderate speed to break the emulsion. 3. Addition of Salt: Adding a neutral salt (e.g., NaCl) can sometimes help in breaking emulsions. |
| Co-extraction of Pigments and Other Impurities | 1. Non-selective Solvent: The chosen solvent may have a high affinity for impurities. 2. Suboptimal pH: The pH may favor the co-extraction of acidic or basic impurities. | 1. Alternative Solvents: Explore different solvent systems, including solvent mixtures, to improve selectivity. 2. pH Adjustment: Manipulate the pH to selectively precipitate or retain certain impurities in the aqueous phase. 3. Adsorbent Resins: Utilize solid-phase extraction with resins like Amberlite XAD-16 for a more selective capture of this compound. 4. Chromatography: Further purification by column chromatography (e.g., silica gel) will likely be necessary. |
| Product Degradation | 1. Extreme pH: this compound, like other macrolides, may be unstable in highly acidic or alkaline conditions. 2. Elevated Temperature: High temperatures during solvent evaporation or other steps can lead to degradation. | 1. Maintain Neutral pH: Work within a pH range that has been shown to be safe for macrolide stability, avoiding strong acids and bases. 2. Low-Temperature Processing: Perform extractions at reduced temperatures and use techniques like rotary evaporation under vacuum for solvent removal to minimize heat exposure. |
Experimental Protocols (General Guidance)
Liquid-Liquid Extraction Workflow
The following is a generalized workflow for the extraction of a macrolide antibiotic like this compound from a fermentation broth.
Caption: Generalized workflow for liquid-liquid extraction of this compound.
Solid-Phase Extraction (SPE) Workflow
This workflow illustrates a typical solid-phase extraction process for purifying macrolide antibiotics.
Caption: General steps involved in solid-phase extraction for this compound purification.
Quantitative Data for Analogous Macrolide Extractions
The following table summarizes recovery data for other macrolide antibiotics, which can serve as a benchmark for developing a this compound extraction protocol.
| Antibiotic | Extraction Method | Solvent/Resin | Recovery (%) | Reference |
| Tylosin | Liquid-Liquid Extraction | Ethyl acetate-chloroform-petroleum ether | >98% (of total components) | |
| Various Macrolides | Solid-Phase Extraction | C18 Cartridge | 82.1 - 101.4 | |
| Various Macrolides | Solid-Phase Extraction | Supel™-Select HLB | 85.76 - 92.54 |
Note: The recovery percentages are highly dependent on the specific conditions of the experiment, including the matrix from which the antibiotic is being extracted.
Logical Troubleshooting Pathway
The following diagram outlines a logical approach to troubleshooting low yields in this compound extraction.
Caption: A decision-making diagram for troubleshooting low this compound extraction yields.
References
- 1. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Culture Media for Neutramycin Production
Disclaimer: Scientific literature explicitly detailing the optimization of culture media for "Neutramycin" is limited. However, this compound belongs to the aminoglycoside class of antibiotics, similar to Neomycin. The following guidelines are based on established principles for the optimization of antibiotic production by Streptomyces species, with specific data drawn from studies on Neomycin production by Streptomyces fradiae. Researchers should consider this a foundational guide and adapt the methodologies for their specific strain and experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of culture media for this compound production.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Suboptimal Carbon Source | Test a variety of carbon sources. Complex carbohydrates like starch or dextrin often support sustained production better than rapidly consumed sugars like glucose.[1] |
| Inappropriate Nitrogen Source | Screen both organic (e.g., peptone, yeast extract, amino acids) and inorganic (e.g., ammonium salts, nitrates) nitrogen sources. The C:N ratio is critical.[1][2] | |
| Mineral Imbalance | Key minerals like phosphate, calcium, iron, and zinc are crucial for antibiotic biosynthesis. Both deficiency and excess can be inhibitory.[3][4] | |
| Incorrect pH | The pH of the medium can significantly influence nutrient uptake and antibiotic synthesis. Monitor and control the pH throughout the fermentation process. | |
| Precursor Limitation | The biosynthesis of complex antibiotics like this compound requires specific precursor molecules. Supplementation with relevant precursors may be necessary. | |
| Inconsistent Batch-to-Batch Yield | Variability in Media Components | Use high-purity, chemically defined media components whenever possible to ensure consistency. |
| Inoculum Quality | Standardize the age, size, and physiological state of the inoculum to ensure reproducible fermentations. | |
| Environmental Fluctuations | Ensure precise control over temperature, agitation, and aeration rates throughout the fermentation process. | |
| High Biomass but Low this compound Titer | Catabolite Repression | A rapidly metabolized carbon source (e.g., glucose) can promote rapid growth but repress secondary metabolite (antibiotic) production. |
| Phosphate Inhibition | High concentrations of phosphate can support robust growth but may inhibit the production of some antibiotics. | |
| Degradation of this compound | Unfavorable pH | Extreme pH values can lead to the chemical degradation of the antibiotic. |
| Presence of Degrading Enzymes | Some media components or high concentrations of certain minerals (e.g., Zinc) can lead to product degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical components to optimize in a culture medium for this compound production?
A1: The most critical components are the carbon source, nitrogen source, and key mineral salts. The type and concentration of these components significantly impact both cell growth and the biosynthesis of secondary metabolites like this compound.
Q2: Which carbon sources are generally best for antibiotic production?
A2: While this is strain-dependent, complex carbohydrates such as dextrin, starch, and maltose are often excellent carbon sources for sustained antibiotic production as they are metabolized more slowly than simple sugars like glucose, thus avoiding rapid pH drops and catabolite repression.
Q3: How do I choose the right nitrogen source?
A3: It is recommended to screen a variety of both inorganic (e.g., sodium nitrate, ammonium sulfate) and organic (e.g., aspartic acid, glutamic acid, peptone) nitrogen sources. The optimal source will provide the necessary building blocks for both growth and antibiotic synthesis without being repressive.
Q4: What is the role of mineral salts in this compound production?
A4: Mineral salts provide essential cofactors for enzymes involved in the biosynthetic pathways. For the related antibiotic Neomycin, optimal concentrations of calcium, iron, zinc, and phosphate have been shown to be critical for high yields. However, be aware that high concentrations of some minerals, like zinc, can be inhibitory or even lead to antibiotic degradation.
Q5: What is the difference between "One-Factor-at-a-Time" (OFAT) and "Response Surface Methodology" (RSM)?
A5: OFAT is a traditional method where one variable is changed at a time while keeping others constant. It is simpler to implement but can be time-consuming and fails to account for the interactions between different factors. RSM is a statistical approach that allows for the simultaneous variation of multiple factors, enabling the study of their interactions and the efficient identification of optimal conditions with fewer experimental runs.
Q6: Can I add precursors to the medium to increase the yield?
A6: Yes, adding biosynthetic precursors can sometimes significantly enhance the yield of a secondary metabolite. Identifying the key precursors in the this compound biosynthetic pathway and adding them to the culture medium at the appropriate time can bypass potential rate-limiting steps.
Quantitative Data Summary
The following tables summarize quantitative data on the effect of various media components on Neomycin production by Streptomyces fradiae. These values can serve as a starting point for the optimization of this compound production media.
Table 1: Effect of Carbon Source on Neomycin Production
| Carbon Source (1.5 g/100 ml) | Neomycin Yield (µg/ml) |
| Dextrin | ~750 |
| Starch | ~700 |
| Maltose | ~650 |
| Glucose | ~400 |
| Fructose | ~350 |
| Sucrose | ~300 |
| Data adapted from studies on Neomycin production and should be used as a relative guide. |
Table 2: Effect of Nitrogen Source on Neomycin Production
| Nitrogen Source (19 mg N/100 ml) | Neomycin Yield (µg/ml) |
| Sodium Nitrate | ~600 |
| Aspartic Acid | ~600 |
| Glutamic Acid | ~550 |
| Ammonium Sulfate | ~400 |
| Glycine | ~300 |
| Data adapted from studies on Neomycin production and should be used as a relative guide. |
Table 3: Optimal Mineral Concentrations for Neomycin Production
| Mineral | Optimal Concentration (per ml) | Effect of High Doses |
| Calcium (Ca) | 10.8 µg | Not specified |
| Iron (Fe) | 1.0 µg | Not specified |
| Zinc (Zn) | 0.115 µg | Destruction of Neomycin at ≥0.23 µg/ml |
| K₂HPO₄ | 0.1% | Inhibitory at higher concentrations |
| Data derived from studies on Streptomyces fradiae strain 3535. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) for Media Optimization
Objective: To screen the effect of individual media components on this compound production.
Methodology:
-
Establish a Basal Medium: Start with a known production medium or a defined synthetic medium. A typical basal medium for Streptomyces might contain a carbon source, a nitrogen source, and basal mineral salts.
-
Vary One Factor: Create a series of experimental flasks where the concentration of a single component (e.g., carbon source) is varied across a range of values, while all other components are kept at their initial concentrations.
-
Example - Carbon Source Screening:
-
Prepare the basal medium without any carbon source.
-
Aliquot the medium into several flasks.
-
Add different carbon sources (e.g., glucose, maltose, starch, dextrin) to each flask to a final concentration of 1.5% (w/v).
-
Include a control flask with the original carbon source.
-
-
Inoculation and Fermentation: Inoculate all flasks with a standardized inoculum of the this compound-producing strain. Incubate under controlled conditions (e.g., temperature, agitation) for a set fermentation period.
-
Analysis: At the end of the fermentation, measure the this compound titer (e.g., using HPLC or a bioassay) and the biomass (e.g., dry cell weight).
-
Repeat for Other Factors: Repeat steps 2-5 for other components, such as different nitrogen sources and mineral salts. Once the best component is identified, it is fixed in the basal medium for the next round of experiments.
Protocol 2: Response Surface Methodology (RSM) for Media Optimization
Objective: To statistically optimize the concentrations of the most significant media components and study their interactions.
Methodology:
-
Screening of Significant Factors: Use a Plackett-Burman design to identify the media components that have the most significant effect on this compound production from a larger list of potential variables.
-
Central Composite Design (CCD): Once the top 3-4 most significant factors are identified, use a CCD to design a set of experiments. This design will include:
-
Factorial points (high and low levels of each factor).
-
Axial points (extreme high and low levels).
-
Center points (replicates at the central concentration of all factors).
-
-
Define Factor Levels: For each significant factor (e.g., Starch, Sodium Nitrate, K₂HPO₄), define a range of concentrations (low, medium, high).
-
Conduct Experiments: Prepare the fermentation media according to the experimental design matrix generated by the CCD. Each row in the matrix represents a unique combination of factor concentrations.
-
Inoculation and Fermentation: Inoculate and incubate the flasks as described in the OFAT protocol.
-
Data Analysis:
-
Measure the this compound yield for each experimental run.
-
Use statistical software (e.g., Design-Expert®, Minitab) to fit the data to a second-order polynomial equation.
-
Analyze the model's significance using ANOVA.
-
Generate response surface plots to visualize the relationship between the factors and the response (this compound yield).
-
-
Optimization and Validation: Use the model to predict the optimal concentrations of each component for maximum this compound production. Validate this prediction by running a confirmatory experiment at the predicted optimal conditions.
Visualizations
Caption: One-Factor-at-a-Time (OFAT) experimental workflow.
References
- 1. Utilization of carbon and nitrogen-containing compounds for neomycin production by Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Effects of Minerals on Neomycin Production by Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EFFECTS OF MINERALS ON NEOMYCIN PRODUCTION BY STREPTOMYCES FRADIAE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Contamination in Streptomyces Cultures for Neutramycin Production
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Streptomyces for Neutramycin production. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and prevent contamination in your cultures.
Troubleshooting Guide: Identifying and Addressing Contamination
Contamination is a significant challenge in the cultivation of Streptomyces, primarily due to their relatively slow growth rate compared to common contaminants.[1] Early detection and appropriate action are crucial to salvaging your experiments and ensuring optimal this compound yield.
Visual Identification of Common Contaminants
The following table summarizes the visual characteristics of common contaminants in Streptomyces cultures on solid and in liquid media, along with recommended actions.
| Contaminant Type | Visual Characteristics on Solid Media | Visual Characteristics in Liquid Media | Probable Cause | Recommended Action |
| Bacterial (e.g., Bacillus, Pseudomonas) | - Rapidly growing, often shiny or mucoid colonies.- May overgrow the entire plate in 24-48 hours.- Can cause changes in the agar color. | - Turbidity or cloudiness of the broth, often appearing within 24-72 hours.[2]- Formation of a pellicle (film) on the surface.- Unpleasant odor. | - Inadequate aseptic technique during inoculation or handling.[1][3]- Contaminated media or reagents.- Airborne contamination. | 1. Isolate: Immediately segregate contaminated plates/flasks.2. Verify: Perform a Gram stain to confirm the presence of bacteria other than Gram-positive Streptomyces.[4]3. Re-streak for Purity: Attempt to isolate a pure Streptomyces colony by streak plating onto a new plate.4. Review Technique: Re-evaluate aseptic procedures. |
| Fungal (e.g., Penicillium, Aspergillus) | - Fuzzy, filamentous colonies, often with a cottony appearance.- May be white, green, black, or other colors.- Spores can easily spread to other plates. | - Formation of mycelial clumps or balls.- The broth may remain clear initially, with visible fungal growth. | - Airborne spores from the environment.- Contaminated equipment or workspaces. | 1. Discard: It is highly recommended to discard fungal-contaminated cultures to prevent widespread spore dispersal.2. Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and surrounding work area.3. Check Airflow: Ensure proper functioning of HEPA filters in biosafety cabinets. |
| Bacteriophage (Phage) | - Formation of plaques (clear zones of lysis) on a lawn of Streptomyces.- Plaques can vary in size and morphology (clear, turbid, or with halos). | - Lysis of the culture, leading to a decrease in turbidity or a failure of the culture to grow. | - Introduction of phages from the environment (soil is a common source).- Cross-contamination from other phage-infected cultures. | 1. Isolate: Separate the suspected phage-contaminated culture.2. Confirm: Perform a plaque assay to confirm the presence of phages.3. Use Resistant Strain: If possible, switch to a phage-resistant strain of Streptomyces.4. Develop from Spore Stock: Start a new culture from a pure spore stock. |
Quantitative Impact of Contamination on Antibiotic Production
While specific data for this compound is limited, studies on other Streptomyces species demonstrate the significant negative impact of contamination on antibiotic yield. The following table provides an estimated impact based on findings from related antibiotic production processes.
| Contaminant Type | Estimated Impact on Antibiotic Yield | Rationale |
| Bacterial (e.g., Bacillus subtilis) | 20-60% reduction | Competition for nutrients and production of inhibitory substances that can interfere with Streptomyces development and secondary metabolism. |
| Fungal (e.g., Penicillium) | 40-100% reduction | Rapid consumption of nutrients, significant changes in medium pH, and production of mycotoxins that can inhibit Streptomyces growth. |
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture is growing much faster than usual and the media has turned cloudy overnight. What could be the problem?
A rapid increase in growth rate and turbidity are classic signs of bacterial contamination. Streptomyces have a doubling time of 4-6 hours, whereas common bacterial contaminants like E. coli and Bacillus have much shorter doubling times. You should immediately isolate the culture and verify the presence of contaminants using microscopy and a Gram stain.
Q2: I see fuzzy, green spots on my agar plate. Is this a problem?
Yes, fuzzy spots are indicative of fungal contamination. Fungal spores are easily spread through the air and can quickly contaminate your entire workspace and other cultures. It is best to discard the contaminated plate and thoroughly decontaminate your work area.
Q3: My liquid Streptomyces culture is failing to grow, or it grows and then suddenly becomes clear. What could be happening?
This is a strong indication of bacteriophage (phage) contamination. Phages are viruses that infect and lyse bacteria, leading to a collapse of the culture. You can confirm this by performing a plaque assay.
Q4: How can I be sure my starting culture is pure?
The best practice is to always start your experiments from a pure spore stock. Before preparing a spore stock, you should perform a streak plate to obtain well-isolated colonies and ensure the morphological consistency of your Streptomyces strain.
Q5: Can I use antibiotics in my media to prevent contamination?
While it may be tempting, it is generally not recommended to use antibiotics as a routine preventative measure. This can mask underlying issues with aseptic technique and may lead to the development of antibiotic-resistant contaminants. Antibiotics should primarily be used for selection purposes in genetic manipulation experiments.
Experimental Protocols
Protocol 1: Streak Plate Method for Isolation of Pure Streptomyces Colonies
This protocol is designed to separate individual microbial cells on the surface of an agar plate, allowing them to grow into isolated colonies.
Materials:
-
Contaminated or mixed culture of Streptomyces
-
Sterile agar plates (e.g., ISP2 or Oatmeal agar)
-
Sterile inoculating loop
-
Bunsen burner or micro-incinerator
-
Incubator set to the optimal temperature for your Streptomyces strain (typically 28-30°C)
Procedure:
-
Sterilize the inoculating loop in the flame of a Bunsen burner until it is red-hot. Allow it to cool completely in a sterile area.
-
Aseptically obtain a small amount of the microbial culture with the cooled loop.
-
Lift the lid of the agar plate slightly and gently streak the inoculum back and forth in a small area of the first quadrant of the plate.
-
Re-sterilize the inoculating loop and let it cool.
-
Rotate the plate 90 degrees. Touch the loop to a corner of the first quadrant and then streak into the second quadrant.
-
Repeat the process of sterilizing the loop and streaking into the third and fourth quadrants, each time dragging from the previously streaked area.
-
Incubate the plate in an inverted position at the appropriate temperature for 4-10 days, or until colonies are well-formed.
-
Visually inspect the plate for isolated colonies with the characteristic morphology of Streptomyces (dry, chalky, and often with a pigmented, earthy odor).
Protocol 2: Gram Staining for Bacterial Identification
Gram staining is a differential staining technique that distinguishes bacteria based on their cell wall structure. Streptomyces are Gram-positive.
Materials:
-
Microscope slides
-
Inoculating loop
-
Heat source (Bunsen burner)
-
Staining rack
-
Crystal violet (primary stain)
-
Gram's iodine (mordant)
-
Decolorizer (e.g., 95% ethanol)
-
Safranin (counterstain)
-
Water
-
Microscope with oil immersion objective
Procedure:
-
Prepare a smear of the bacterial colony on a clean microscope slide with a drop of water. Allow it to air dry and then heat-fix by passing it through a flame a few times.
-
Flood the smear with crystal violet and let it stand for 1 minute.
-
Gently rinse with water.
-
Flood the smear with Gram's iodine and let it stand for 1 minute.
-
Gently rinse with water.
-
Decolorize with 95% ethanol for 10-20 seconds, or until the runoff is clear.
-
Immediately rinse with water.
-
Counterstain with safranin for 1 minute.
-
Rinse with water and blot dry.
-
Observe under the microscope. Gram-positive bacteria will appear purple/violet, while Gram-negative bacteria will appear pink/red.
Protocol 3: Preparation of Streptomyces Spore Stocks for Cryopreservation
Maintaining a pure, viable stock of your Streptomyces strain is critical. Spore stocks are the preferred method for long-term storage.
Materials:
-
A mature, well-sporulated plate of Streptomyces
-
Sterile distilled water
-
Sterile 50% glycerol solution
-
Sterile cotton swabs or inoculating loops
-
Sterile centrifuge tubes
-
Centrifuge
-
Sterile cryovials
-
-80°C freezer
Procedure:
-
Aseptically add 3-5 mL of sterile distilled water to the surface of a mature Streptomyces plate.
-
Gently scrape the surface with a sterile cotton swab or loop to dislodge the spores, creating a spore suspension.
-
Transfer the spore suspension to a sterile centrifuge tube.
-
To remove mycelial fragments, you can filter the suspension through sterile cotton wool.
-
Centrifuge the spore suspension at a low speed (e.g., 4000 x g) for 10 minutes to pellet the spores.
-
Carefully decant the supernatant and resuspend the spore pellet in 1-2 mL of sterile 20% glycerol.
-
Aliquot the spore suspension into sterile cryovials.
-
Store the cryovials at -80°C for long-term preservation.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting suspected contamination in your Streptomyces cultures.
Caption: A flowchart for troubleshooting contamination in Streptomyces cultures.
Aseptic Technique Workflow
This diagram outlines the key steps in an aseptic workflow to minimize the risk of contamination when handling Streptomyces cultures.
Caption: A workflow illustrating proper aseptic technique for handling cultures.
References
Technical Support Center: Enhancing the Bioactivity of Neutramycin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the bioactivity of Neutramycin derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a macrolide antibiotic.[1][2] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[2][3] It achieves this by binding to the 50S ribosomal subunit in bacteria, which interferes with the translation of mRNA and prevents the elongation of the polypeptide chain.[3] This ultimately halts bacterial growth and can lead to cell death.
Q2: What are the primary strategies for enhancing the bioactivity of macrolide antibiotics like this compound?
Enhancing the bioactivity of macrolide derivatives typically involves synthetic modifications to the core structure. Key strategies include:
-
Modification of the macrolactone ring: Introducing different functional groups can alter the compound's affinity for the ribosomal target and improve its pharmacokinetic properties.
-
Alteration of sugar moieties: The sugar residues attached to the macrolactone are crucial for binding to the ribosome. Modifications to these sugars can lead to enhanced activity or overcome resistance mechanisms.
-
Introduction of side chains: Adding or modifying side chains can improve properties such as cell permeability, metabolic stability, and target binding.
-
Hybridization with other molecules: Creating hybrid molecules by combining the this compound scaffold with other pharmacophores can result in novel mechanisms of action or synergistic effects.
Q3: What are the common challenges encountered when synthesizing this compound derivatives?
The synthesis of macrolide derivatives can be complex. Common challenges include:
-
Multi-step synthesis: The synthesis of derivatives often requires a lengthy and complex sequence of reactions.
-
Stereochemical control: Maintaining the correct stereochemistry during synthesis is critical for biological activity.
-
Purification difficulties: The resulting derivatives may be difficult to purify, requiring advanced chromatographic techniques.
-
Low yields: The overall yield of the final product can be low, making it challenging to produce sufficient quantities for extensive biological testing.
Q4: How can I overcome bacterial resistance to this compound derivatives?
Bacterial resistance to macrolides is a significant issue. Strategies to overcome resistance include:
-
Designing derivatives that are less susceptible to efflux pumps: Efflux pumps are a common mechanism of resistance where the bacteria actively remove the antibiotic from the cell.
-
Creating compounds that are not affected by ribosomal modifications: Some bacteria develop resistance by methylating the ribosome, which prevents the macrolide from binding.
-
Combination therapy: Using this compound derivatives in combination with other antibiotics can have a synergistic effect and combat resistance.
Troubleshooting Guides
Troubleshooting Synthesis of this compound Derivatives
| Problem | Potential Cause | Suggested Solution |
| Low reaction yield | Incomplete reaction; side reactions; degradation of starting material or product. | Optimize reaction conditions (temperature, time, catalyst). Use protecting groups for sensitive functional groups. Ensure high purity of starting materials and reagents. |
| Difficult product purification | Presence of closely related impurities or stereoisomers. | Employ high-performance liquid chromatography (HPLC) or other high-resolution chromatographic techniques. Consider recrystallization with different solvent systems. |
| Unexpected side products | Incorrect reaction conditions; reactive intermediates. | Modify the reaction pathway. Use milder reagents. Perform the reaction under an inert atmosphere if sensitive to air or moisture. |
| Poor solubility of reactants or products | The solvent system is not optimal. | Screen a variety of solvents or solvent mixtures. Consider using co-solvents to improve solubility. |
Troubleshooting Bioactivity Assays
| Problem | Potential Cause | Suggested Solution |
| Inconsistent MIC values | Inoculum size variability; errors in serial dilutions; contamination of cultures. | Standardize the inoculum preparation. Use calibrated pipettes and perform dilutions carefully. Use aseptic techniques to prevent contamination. |
| No observed bioactivity | The compound is inactive at the tested concentrations; poor solubility in the assay medium. | Test a wider range of concentrations. Use a co-solvent like DMSO to dissolve the compound, ensuring the final concentration of the solvent does not affect bacterial growth. |
| High background noise in assays | Contamination; interference from the compound (e.g., color or fluorescence). | Use sterile reagents and media. Run appropriate controls, including a compound-only control to measure intrinsic signal. |
| Precipitation of the compound in the assay medium | The compound has low aqueous solubility. | Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed its solubility limit. |
Bioactivity Data of Hypothetical this compound Derivatives
| Derivative | Modification | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Cytotoxicity (IC50 in µM) |
| This compound | Parent Compound | 2 | 64 | >100 |
| NM-01 | C-4" Acetylation | 1 | 32 | >100 |
| NM-02 | C-9 Oxime formation | 4 | 128 | 85 |
| NM-03 | Desosamine N-oxide | 8 | 64 | >100 |
| NM-04 | C-6 Methylation | 0.5 | 16 | 92 |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound derivative stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Prepare Serial Dilutions:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound derivative stock solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
-
Controls:
-
Growth Control: Wells containing MHB and inoculum, but no drug.
-
Sterility Control: Wells containing MHB only.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Visualizations
Caption: Workflow for enhancing this compound derivative bioactivity.
Caption: Mechanism of action of this compound derivatives.
References
"strategies to increase the purity of Neutramycin samples"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of Neutramycin samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
A1: Impurities in this compound samples can originate from various sources throughout the production and purification process. These are broadly categorized as:
-
Process-Related Impurities: These include residual starting materials, intermediates, and by-products from the fermentation process. For instance, probable biosynthetic intermediates or shunt metabolites of this compound biosynthesis have been identified.[1]
-
Degradation Products: this compound can degrade under certain conditions, leading to impurities. Hydrolysis, oxidation, and decarboxylation are common degradation pathways for similar pharmaceutical compounds.[2]
-
Reagents and Solvents: Residual solvents, catalysts, and other reagents used during extraction and purification can contaminate the final product.[2]
Q2: Which analytical techniques are recommended for assessing this compound purity?
A2: A combination of chromatographic techniques is typically employed to accurately assess the purity of aminoglycoside antibiotics like this compound. High-Performance Liquid Chromatography (HPLC) is a primary method for quantitative analysis.[3][4] Thin-Layer Chromatography (TLC) can also be used for identification and potency assessment. For detailed impurity profiling, coupling HPLC with mass spectrometry (LC-MS) is highly effective.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Extraction
-
Possible Cause: Inefficient extraction leading to the co-extraction of impurities.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Experiment with different solvent systems to selectively extract this compound while minimizing the extraction of impurities.
-
pH Adjustment: The pH of the extraction buffer can significantly impact the solubility and stability of this compound and its impurities. Conduct small-scale experiments to determine the optimal pH for selective extraction.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges to perform a preliminary cleanup of the crude extract before proceeding to more advanced purification steps.
-
Issue 2: Co-elution of Impurities During Chromatography
-
Possible Cause: Similar physicochemical properties between this compound and certain impurities.
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions:
-
Mobile Phase Gradient: Adjust the gradient steepness and composition of the mobile phase to improve the resolution between this compound and co-eluting peaks.
-
Column Chemistry: Test different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation selectivities.
-
pH of Mobile Phase: For ionizable compounds like this compound, adjusting the pH of the mobile phase can alter retention times and improve separation.
-
-
Employ an Orthogonal Separation Technique: If co-elution persists, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography.
-
Issue 3: Presence of Degradation Products in the Final Sample
-
Possible Cause: Instability of this compound during purification.
-
Troubleshooting Steps:
-
Temperature Control: Maintain low temperatures throughout the purification process to minimize thermal degradation.
-
pH Control: Avoid extreme pH conditions that could lead to hydrolysis or other degradation pathways.
-
Light Protection: Protect the sample from light, as some compounds are susceptible to photolytic cleavage.
-
Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general HPLC method for determining the purity of a this compound sample.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Ion-Exchange Chromatography for Enhanced Purification
This protocol describes a method for separating this compound from closely related impurities based on charge differences.
-
Resin Selection: Choose a suitable ion-exchange resin. For aminoglycosides, a strong cation-exchange resin is often effective.
-
Equilibration: Equilibrate the column with a low-ionic-strength buffer at a specific pH.
-
Sample Loading: Dissolve the partially purified this compound sample in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) or by changing the pH of the elution buffer.
-
Fraction Collection: Collect fractions and analyze them by HPLC to identify those containing high-purity this compound.
Data Presentation
Table 1: Comparison of Purification Strategies
| Strategy | Principle | Advantages | Disadvantages | Typical Purity Achieved |
|---|---|---|---|---|
| Solvent Extraction | Differential solubility | Simple, inexpensive | Low selectivity, may co-extract impurities | 60-80% |
| Flash Chromatography | Polarity | Good for removing major impurities | Can be time-consuming, solvent-intensive | 80-95% |
| Ion-Exchange Chromatography | Charge | High selectivity for charged molecules | Requires careful pH and buffer control | >95% |
| Preparative HPLC | Polarity/Hydrophobicity | High resolution, high purity | Expensive, limited sample capacity | >98% |
Visualizations
References
"dealing with degradation of Neutramycin during storage"
Disclaimer: Information regarding the specific degradation pathways and storage of Neutramycin is limited in publicly available literature. The following guidance is based on established knowledge of closely related aminoglycoside antibiotics, such as Neomycin, Streptomycin, and Gentamicin. These recommendations should serve as a starting point for developing a robust storage and handling protocol for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A: Based on studies of similar aminoglycoside antibiotics, the primary factors contributing to degradation include exposure to elevated temperatures, high humidity, oxidizing agents, and non-optimal pH conditions (both acidic and basic).[1][2] Exposure to light can also be a contributing factor for some formulations.[2]
Q2: How can I detect if my this compound sample has degraded?
A: Degradation can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] These methods can separate the parent this compound from its degradation products, allowing for an assessment of purity and the extent of degradation.
Q3: What are the expected degradation products of this compound?
A: While specific degradation products for this compound are not documented in the provided search results, related aminoglycosides like Gentamicin are known to form corresponding gentamines upon degradation. It is plausible that this compound could undergo similar transformations.
Q4: What is the recommended temperature for storing this compound?
A: For optimal stability, it is generally recommended to store aminoglycoside antibiotics at refrigerated temperatures (2-8°C). Some studies on similar compounds have shown significant degradation at elevated temperatures. However, for specific formulations, storage at controlled room temperature or even frozen may be appropriate. Always refer to the manufacturer's specific storage instructions.
Troubleshooting Guide
Issue: I suspect my this compound solution has degraded after preparation.
-
Question: How was the this compound solution prepared and stored?
-
Answer: If the solution was stored at room temperature for an extended period, or exposed to light, degradation may have occurred. For short-term storage, refrigeration is advisable.
-
-
Question: What is the pH of the solution?
-
Answer: Extreme pH conditions can accelerate degradation. Ensure the pH of your formulation is within a stable range, typically near neutral, unless otherwise specified for your application.
-
Issue: I am observing unexpected peaks in my HPLC/LC-MS analysis.
-
Question: Have you performed forced degradation studies?
-
Answer: Conducting forced degradation studies (exposing the drug to stress conditions like acid, base, heat, oxidation, and light) can help identify the retention times and mass-to-charge ratios of potential degradation products. This can aid in confirming if the unexpected peaks correspond to this compound degradants.
-
-
Question: What were the storage conditions of the sample before analysis?
-
Answer: Improper storage, such as exposure to high temperatures or humidity, can lead to the formation of degradation products. Review the sample's storage history to correlate with the appearance of unknown peaks.
-
Data on Aminoglycoside Degradation
The following table summarizes findings on the degradation of related aminoglycoside antibiotics under various conditions. This data can be used to infer the potential stability of this compound.
| Antibiotic | Condition | Observation | Reference |
| Gentamicin Sulfate | Oxidizing atmosphere | Significant changes in composition | |
| Gentamicin Sulfate with PLGA | Storage at 60°C | Compositional changes detected | |
| Gentamicin Sulfate with PLGA | 75% Relative Humidity | Compositional changes detected | |
| Gentamicin Sulfate with PLGA | Exposure to light | Compositional changes detected | |
| Streptomycin in Honey | Increased temperature | Mass fraction decreased with time and increasing temperature | |
| Mitomycin C | 2-week refrigeration followed by 24h at room temperature | Significant degradation observed |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., purified water or a buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Degradation: To an aliquot of the stock solution, add 1N HCl and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 1N NaOH before analysis.
- Base Degradation: To another aliquot, add 1N NaOH and heat. Neutralize with 1N HCl before analysis.
- Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
- Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 70°C).
- Photolytic Degradation: Expose an aliquot to a light source (e.g., UV lamp or daylight) for an extended period.
3. Analysis:
- Analyze all treated samples, along with a control (unstressed) sample, by a stability-indicating HPLC or LC-MS method.
- Compare the chromatograms to identify new peaks corresponding to degradation products.
Protocol 2: HPLC Method for Stability Testing
The following is a general HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (to be determined by UV scan of this compound) or by a mass spectrometer.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. The Degradation of Mitomycin C Under Various Storage Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
"protocol refinement for consistent Neutramycin bioassays"
Welcome to the Technical Support Center for Neutramycin Bioassays.
This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure the consistency and reliability of this compound bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a macrolide antibiotic produced by Streptomyces strains.[1] Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 23S rRNA component of the large (50S) ribosomal subunit, which physically blocks the elongation of the nascent polypeptide chain.[2][3]
Q2: Which bioassays are most common for determining this compound potency?
A2: The most common and standardized bioassays for antibiotics like this compound are broth microdilution and agar dilution methods to determine the Minimum Inhibitory Concentration (MIC).[4][5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism and is a key quantitative measure of an antibiotic's potency.
Q3: What are the critical quality control (QC) steps I should follow for my bioassays?
A3: A robust quality control program is essential for reproducible results. Key QC steps include:
-
Use of Reference Strains: Always include well-characterized reference strains (e.g., from ATCC) with known MIC values for this compound in every assay run.
-
Inoculum Standardization: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay.
-
Growth and Sterility Controls: Each assay plate must include a positive growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).
-
Media Verification: The pH of the Mueller-Hinton Broth (MHB) should be between 7.2 and 7.4. Verify the performance of each new batch of media with QC strains.
Q4: Can the type of microplate I use affect my MIC results?
A4: Yes, the type of plastic used for microtiter plates can significantly impact results, especially for certain classes of antibiotics. Some compounds can adsorb to the surface of standard polystyrene plates, reducing the effective concentration in the medium. If inconsistent results are suspected to be due to adsorption, consider using low-binding plates or adding a surfactant like Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.002%) to the broth, though this must be validated to ensure it does not affect microbial growth.
Troubleshooting Guide
This guide addresses common problems encountered during this compound susceptibility testing, helping you identify causes and implement solutions.
Issue 1: My MIC values for QC strains are consistently out of the expected range.
This is a critical issue indicating a systematic error in the assay.
| Observation | Potential Cause | Recommended Solution |
| MICs are consistently too high | Inoculum too heavy: An excessive bacterial concentration can overwhelm the antibiotic. | Re-standardize your inoculum preparation. Use a calibrated spectrophotometer or a fresh 0.5 McFarland standard for visual comparison. |
| Antibiotic degradation: The this compound stock solution may have lost potency due to improper storage or repeated freeze-thaw cycles. | Prepare a fresh stock solution of this compound from a reliable source. Aliquot the stock and store it at the recommended temperature. | |
| MICs are consistently too low | Inoculum too light: An insufficient bacterial concentration will be inhibited by lower antibiotic concentrations. | Review your colony selection and suspension procedure to ensure you are meeting the 0.5 McFarland standard. |
| Antibiotic concentration error: The initial stock solution may have been prepared at a higher concentration than intended. | Carefully re-calculate and prepare a new stock solution. Verify the weighing and dilution steps. |
Issue 2: I'm observing erratic growth, including "skipped wells," in my 96-well plate.
"Skipped wells" refer to a phenomenon where a well with a higher antibiotic concentration shows growth, while a well with a lower concentration does not.
| Observation | Potential Cause | Recommended Solution |
| Growth in high-concentration wells but not in lower-concentration wells | Contamination: A resistant contaminant may have been introduced into a single well during pipetting. | Use aseptic techniques throughout the procedure. Repeat the assay with a fresh, pure culture. |
| Pipetting error: Inaccurate serial dilutions can lead to an erroneously low concentration of the antibiotic in an intermediate well. | Review and practice your serial dilution technique. Use calibrated pipettes and change tips for each dilution step. | |
| No growth in the positive control well | Inoculum failure: The inoculum was not viable or was not added to the wells. | Ensure the inoculum is prepared from a fresh (18-24 hour) culture. Double-check that the inoculum addition step was not missed. |
| Growth in the sterility control well | Media contamination: The broth or one of the reagents is contaminated. | Discard the contaminated media and reagents. Use fresh, sterile Mueller-Hinton Broth for the new assay. |
Detailed Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes the standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a 1280 µg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Filter-sterilize if necessary.
-
Bacterial Culture: From a fresh agar plate (18-24 hours growth), select 4-5 well-isolated colonies of the test organism.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, spectrophotometer, 0.5 McFarland turbidity standard.
2. Inoculum Preparation:
-
Suspend the selected colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a working inoculum of approximately 1-2 x 10^6 CFU/mL. The final concentration in the wells will be 5 x 10^5 CFU/mL.
3. Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 1280 µg/mL this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no inoculum).
4. Inoculation and Incubation:
-
Using a multichannel pipette, add 100 µL of the working inoculum (from step 2.3) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well (1-11) is now 200 µL.
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results:
-
After incubation, place the plate on a viewing stand.
-
Visually inspect the wells. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
Check the control wells:
-
Well 11 (Growth Control) must show distinct turbidity.
-
Well 12 (Sterility Control) must remain clear.
-
The results for the QC reference strain must be within the acceptable range.
-
Visualizations
Caption: A standardized workflow for a this compound MIC bioassay.
Caption: A troubleshooting flowchart for inconsistent MIC results.
Caption: Mechanism of action for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. microbe-investigations.com [microbe-investigations.com]
Technical Support Center: Troubleshooting Unexpected Results in Macrolide Antibiotic Experiments
A Note on Neutramycin: Information regarding a specific antibiotic named "this compound" is limited in recent scientific literature. Early references classify it as a macrolide antibiotic. This guide provides troubleshooting advice and protocols applicable to macrolide antibiotics as a class, which will be relevant for researchers working with this compound or other related compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with macrolide antibiotics.
Frequently Asked Questions (FAQs)
Q1: My macrolide antibiotic shows lower than expected or no activity against a bacterial strain that is reported to be susceptible. What are the possible causes?
A1: Several factors could contribute to this issue:
-
Compound Degradation: Macrolides can be sensitive to pH and temperature. Ensure that your stock solutions are fresh and have been stored correctly at the recommended temperature and protected from light. Repeated freeze-thaw cycles should be avoided.
-
Inappropriate Solvent: The solvent used to dissolve the macrolide may interfere with its activity or not be fully compatible with your assay medium, leading to precipitation. Ensure the final solvent concentration in your assay is low and does not affect bacterial growth.
-
Media Composition: The composition of the culture medium, including its pH and cation concentration, can significantly influence the activity of macrolide antibiotics. Use of a standardized medium such as cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for susceptibility testing.
-
Bacterial Resistance: The bacterial strain may have acquired resistance to macrolides. This could be due to target site modification (e.g., erm gene expression), active efflux of the drug, or enzymatic inactivation.
Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my macrolide antibiotic across different experiments. Why is this happening?
A2: Reproducibility in MIC assays is critical and can be affected by:
-
Inoculum Density: The starting concentration of bacteria must be standardized for every experiment. A higher than intended inoculum can lead to artificially high MIC values. It is crucial to adjust the inoculum to a 0.5 McFarland standard.
-
Variation in Media: Batch-to-batch variation in media preparation can alter results. Using commercially prepared and quality-controlled media can help minimize this variability.
-
Incubation Conditions: Inconsistent incubation times and temperatures can affect bacterial growth rates and, consequently, MIC values. Ensure your incubator is calibrated and maintains a stable temperature.
-
Endpoint Reading: Subjective differences in visually determining the lowest concentration that inhibits growth can introduce variability. Using a plate reader to measure optical density can provide a more objective endpoint.
Q3: There are small colonies or hazy growth within the zone of inhibition in my disk diffusion assay. How should I interpret this result?
A3: This can be indicative of a few phenomena:
-
Heteroresistance: The bacterial population may contain a subpopulation of resistant cells.
-
Inducible Resistance: Some bacteria express resistance genes only in the presence of the antibiotic.
-
Contamination: The culture may be contaminated with a different, more resistant organism.
It is recommended to pick the colonies from within the zone, re-isolate them, and perform a confirmatory MIC test.
Troubleshooting Guides
Issue 1: Higher than Expected MIC Values
| Possible Cause | Recommended Action |
| Bacterial Efflux Pumps | Co-administer the macrolide with a known efflux pump inhibitor to see if the MIC is reduced. |
| Target Site Modification | Sequence the 23S rRNA gene and ribosomal protein genes (L4, L22) to check for mutations known to confer resistance. |
| Enzymatic Inactivation | Perform biochemical assays to detect the presence of drug-inactivating enzymes like esterases or phosphotransferases. |
| Compound Precipitation | Visually inspect the wells of your MIC plate for any precipitate. Test the solubility of the macrolide in the assay medium at the concentrations used. |
Issue 2: No Zone of Inhibition in Disk Diffusion Assay
| Possible Cause | Recommended Action |
| Inactive Antibiotic Disks | Check the expiration date of the disks and ensure they have been stored under the recommended conditions. Test the disks against a known susceptible quality control strain. |
| High Level of Resistance | The bacterial strain may possess high-level resistance mechanisms that are not overcome by the concentration of the antibiotic in the disk. |
| Incorrect Inoculum Preparation | Ensure the bacterial lawn is confluent and not too thick, as this can mask the zone of inhibition. |
| Improper Agar Depth | The depth of the agar in the petri dish should be uniform (approximately 4 mm) as it affects the diffusion of the antibiotic. |
Data Presentation
The following table presents example MIC data for the macrolide antibiotic Erythromycin against susceptible and resistant strains of Staphylococcus aureus. This data is for illustrative purposes.
| Bacterial Strain | Resistance Mechanism | Erythromycin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Susceptible (Quality Control Strain) | 0.25 - 1.0 |
| Clinical Isolate 1 | ermC gene (ribosomal methylation) | > 128 |
| Clinical Isolate 2 | msrA gene (efflux pump) | 16 - 64 |
| Clinical Isolate 3 | Wild-type (Susceptible) | 0.5 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Macrolide antibiotic stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the macrolide antibiotic in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. This will bring the total volume in each well to 100 µL.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of macrolide antibiotics.
Caption: Common mechanisms of bacterial resistance to macrolide antibiotics.
Technical Support Center: Improving the Efficiency of Macrolide Total Synthesis with a Focus on Aldgamycin N
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the complex total synthesis of macrolide antibiotics. While a published total synthesis for Neutramycin remains elusive, this guide will focus on the recently reported total synthesis of Aldgamycin N, a structurally related 16-membered macrolide. The challenges and solutions presented here are broadly applicable to the synthesis of other complex macrolides.
This resource provides troubleshooting guides in a question-and-answer format, detailed experimental protocols for key reactions, and quantitative data to aid in optimizing your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis of the Macrolide Core
Question 1: We are experiencing low yields and poor stereoselectivity in the vinylogous Mukaiyama aldol reaction for the synthesis of the western hemisphere of the macrolide. What are the critical parameters to control?
Answer: The vinylogous Mukaiyama aldol reaction is a crucial step for establishing the stereochemistry of the western fragment. Low yields and poor diastereoselectivity often stem from suboptimal catalyst loading, reaction temperature, or the quality of the reagents.
-
Catalyst and Stoichiometry: Ensure the use of a highly active and enantiomerically pure oxazaborolidine catalyst. The stoichiometry of the catalyst and the silyl enol ether are critical.
-
Temperature Control: This reaction is highly sensitive to temperature fluctuations. Maintaining a low and constant temperature is essential for achieving high diastereoselectivity.
-
Reagent Quality: The silyl enol ether and the aldehyde must be of high purity. Any impurities can interfere with the catalyst and lead to side reactions.
Troubleshooting Workflow:
Question 2: The macrolactonization step is resulting in significant oligomerization and low yields of the desired 16-membered ring. How can we improve the efficiency of this intramolecular cyclization?
Answer: Macrolactonization is a notoriously challenging step, often competing with intermolecular reactions. The success of this reaction is highly dependent on the cyclization conditions and the conformation of the seco-acid precursor.
-
High Dilution: Employing high-dilution conditions is the most common strategy to favor intramolecular cyclization over intermolecular oligomerization. This can be achieved by the slow addition of the seco-acid to the reaction mixture.
-
Choice of Cyclization Reagent: The choice of coupling reagent is critical. The Yamaguchi esterification followed by a proton-mediated cyclization is a robust method. Other methods like the Shiina macrolactonization can also be effective.
-
Conformational Control: The conformation of the seco-acid can significantly influence the ease of cyclization. The presence of rigid elements or stereocenters that pre-organize the molecule for cyclization can be beneficial.
Quantitative Data on Macrolactonization Methods:
| Method | Reagents | Typical Yields for Large Rings | Key Considerations |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | 60-85% | Requires activation of the carboxylic acid. |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | 70-90% | Generally high yielding and tolerant of functional groups. |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, PPh3 | 50-75% | Proceeds via a macrolide-thiolactone intermediate. |
Section 2: Glycosylation
Question 3: We are struggling with the stereoselective glycosylation of the macrolide aglycone, obtaining a mixture of anomers. How can we improve the stereocontrol?
Answer: Achieving high stereoselectivity in glycosylation reactions on complex aglycones is a significant challenge. The outcome is influenced by the nature of the glycosyl donor, the promoter, the solvent, and the steric and electronic properties of the aglycone.
-
Glycosyl Donor: The choice of the glycosyl donor is paramount. Trichloroacetimidate donors are often used for their high reactivity and ability to be tuned for stereoselectivity. The protecting groups on the sugar moiety also play a crucial role in directing the stereochemical outcome through neighboring group participation.
-
Promoter: The promoter activates the glycosyl donor. Common promoters include TMSOTf and BF3·OEt2. The concentration and temperature at which the promoter is added can significantly impact the anomeric ratio.
-
Solvent Effects: The solvent can influence the stability of the oxocarbenium ion intermediate, thereby affecting the stereochemical outcome. Ethereal solvents can favor the formation of the β-anomer.
Experimental Workflow for Optimizing Glycosylation:
Detailed Experimental Protocols
Protocol 1: Yamaguchi Macrolactonization
This protocol is adapted from typical procedures for the synthesis of 16-membered macrolides.
-
Preparation of the Seco-Acid Solution: Dissolve the seco-acid (1.0 equiv) in anhydrous toluene to a final concentration of 0.01 M.
-
Activation of the Carboxylic Acid: To a solution of the seco-acid in toluene at room temperature, add freshly distilled triethylamine (3.0 equiv). Then, add 2,4,6-trichlorobenzoyl chloride (1.5 equiv) dropwise. Stir the reaction mixture at room temperature for 2 hours.
-
Cyclization: In a separate flask, prepare a solution of 4-(dimethylamino)pyridine (DMAP) (10 equiv) in a large volume of anhydrous toluene (to achieve a final seco-acid concentration of ~0.001 M upon addition). Heat this solution to 80 °C.
-
Slow Addition: Add the activated seco-acid solution to the hot DMAP solution via a syringe pump over a period of 12 hours.
-
Reaction Completion and Workup: After the addition is complete, stir the reaction mixture at 80 °C for an additional 2 hours. Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stereoselective Glycosylation using a Trichloroacetimidate Donor
This protocol is a general procedure for glycosylation on complex macrolide aglycones.
-
Preparation of Reactants: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the macrolide aglycone (1.0 equiv) and the glycosyl trichloroacetimidate donor (1.5 equiv) in anhydrous dichloromethane (DCM). Add freshly activated 4 Å molecular sieves.
-
Cooling: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Initiation of Reaction: Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Quenching and Workup: Upon completion, quench the reaction by the addition of triethylamine. Allow the mixture to warm to room temperature. Filter through a pad of Celite and concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the anomeric products and unreacted starting materials.
Quantitative Data Summary
Table 1: Representative Yields in the Total Synthesis of Aldgamycin N [1]
| Reaction Step | Key Reagents | Product | Yield (%) |
| Vinylogous Mukaiyama Aldol Reaction | Oxazaborolidine catalyst | Western hemisphere fragment | ~70% (over 2 steps) |
| Macrolactonization (Yamaguchi) | 2,4,6-Trichlorobenzoyl chloride, DMAP | 16-membered macrolactone | ~65% |
| Glycosylation (Mycinose donor) | Trichloroacetimidate, TMSOTf | Glycosylated macrolide | ~55% (as a mixture of anomers) |
| Glycosylation (Aldgarose donor) | Trichloroacetimidate, TMSOTf | Aldgamycin N | ~40% |
Note: The yields are approximate and can vary based on the specific substrate and reaction conditions.
This technical support center provides a starting point for addressing common challenges in the total synthesis of complex macrolide antibiotics, using Aldgamycin N as a case study. The principles and troubleshooting strategies discussed are intended to be broadly applicable to the field. For further details, consulting the primary literature on the total synthesis of specific macrolides is highly recommended.
References
Validation & Comparative
A Comparative Guide to Neutramycin Quantification: Method Validation and Performance
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of antibiotics is paramount in drug development, quality control, and research settings. This guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) with UV detection method for the quantification of Neutramycin, a macrolide antibiotic. The performance of this method is compared with alternative techniques, offering researchers the data needed to select the most appropriate assay for their specific application.
Comparative Performance of Analytical Methods for Macrolide Quantification
Several analytical techniques are available for the quantification of macrolide antibiotics. The choice of method often depends on the required sensitivity, specificity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most powerful and widely used techniques due to their high selectivity and sensitivity.[1][2][3] Microbiological assays, while less specific, provide a measure of the biological activity of the antibiotic.[4][5] Spectrophotometric methods offer a simpler and more cost-effective alternative but may lack the specificity of chromatographic methods.
Below is a table summarizing the typical performance characteristics of these methods, based on established validation parameters for macrolide antibiotics.
| Validation Parameter | HPLC-UV | LC-MS/MS | Microbiological Assay |
| Specificity | High | Very High | Moderate |
| Linearity (r²) | ≥ 0.999 | > 0.99 | ≥ 0.98 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 110.0% | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15% | ≤ 10.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/L range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/L range | µg/mL range |
Validated HPLC-UV Method for this compound Quantification
The following protocol details a validated HPLC-UV method for the quantification of this compound. This method is suitable for the analysis of pure substance and pharmaceutical dosage forms.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Purified water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1 M ammonium acetate in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 288 nm.
-
Injection Volume: 20 µL.
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: For formulated products, dissolve a quantity of the product equivalent to 10 mg of this compound in 10 mL of methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to fall within the calibration range.
4. Method Validation Protocol:
-
Specificity: Analyze a blank (mobile phase), a placebo (formulation excipients without this compound), and a this compound standard solution to ensure no interference at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform a recovery study by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Process and Mechanism
To better illustrate the experimental process and the underlying biological mechanism of this compound, the following diagrams are provided.
Caption: Workflow for the validation of the this compound HPLC quantification method.
Macrolide antibiotics, including this compound, exert their therapeutic effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.
Caption: Inhibition of bacterial protein synthesis by macrolide antibiotics.
References
For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of antibiotics is paramount for an era of increasing antimicrobial resistance. This guide provides a detailed comparison of the biosynthetic routes of two representative 16-membered macrolide antibiotics, chalcomycin and mycinamicin. While structurally related to neutramycin, detailed biosynthetic data for this compound remains limited. Therefore, this guide focuses on these well-characterized analogues to illuminate the common and divergent enzymatic strategies employed in this important class of natural products.
The biosynthesis of macrolide antibiotics is a fascinating example of modular enzymatic synthesis, primarily orchestrated by Type I Polyketide Synthases (PKSs). These large, multifunctional enzymes assemble the characteristic macrolactone ring from simple carboxylic acid precursors. Subsequent modifications, known as post-PKS tailoring, decorate the macrolactone core with various functional groups and sugar moieties, which are crucial for their biological activity.
Polyketide Synthase (PKS) Organization: A Module-by-Module Comparison
The carbon skeleton of both chalcomycin and mycinamicin is assembled by a Type I PKS system. These systems are organized into modules, with each module responsible for one cycle of chain elongation and modification. The number of modules and the specific enzymatic domains within each module dictate the final structure of the polyketide chain.
The chalcomycin PKS (chm) gene cluster from Streptomyces bikiniensis spans over 60 kb and contains the genes for the PKS, deoxysugar biosynthesis, and subsequent modifications.[1][2][3] Similarly, the mycinamicin biosynthetic gene cluster from Micromonospora griseorubida contains the requisite PKS genes along with a suite of tailoring enzymes.[4][5]
Below is a comparative summary of the PKS modules for chalcomycin and mycinamicin, detailing the extender units and the resulting modifications at each step.
| Feature | Chalcomycin PKS | Mycinamicin PKS |
| Producing Organism | Streptomyces bikiniensis | Micromonospora griseorubida |
| Number of PKS Genes | 3 (chmAI, chmII, chmIII) | 3 (mycAI, mycII, mycIII) |
| Number of Modules | 8 | 8 |
| Starter Unit | Propionyl-CoA | Propionyl-CoA |
| Extender Units | 2 x Malonyl-CoA, 5 x Methylmalonyl-CoA, 1 x Ethylmalonyl-CoA | 1 x Malonyl-CoA, 6 x Methylmalonyl-CoA, 1 x Ethylmalonyl-CoA |
| Key Structural Feature | 2,3-trans double bond | C-14 hydroxyl and C-12/C-13 epoxide |
Post-PKS Tailoring: The Path to Bioactivity
Following the synthesis and cyclization of the macrolactone core by the PKS, a series of post-PKS modifications are essential to yield the final, biologically active antibiotic. These tailoring steps often involve oxidation, reduction, methylation, and glycosylation.
In chalcomycin biosynthesis, a key feature is the formation of a 2,3-trans double bond. Interestingly, the PKS module responsible for this position lacks the expected ketoreductase and dehydratase domains, suggesting that a discrete set of enzymes is responsible for this modification. The macrolactone is then glycosylated with the neutral sugar D-chalcose.
The post-PKS pathway of mycinamicin is characterized by a cascade of oxidative modifications. The cytochrome P450 monooxygenases, MycCI and MycG, play a crucial role. MycCI is responsible for the hydroxylation of the C-21 methyl group of the precursor mycinamicin VIII. MycG then catalyzes sequential hydroxylation at C-14 and epoxidation at C-12/C-13 of mycinamicin IV to yield mycinamicin II. The macrolactone is glycosylated with the deoxy sugars desosamine and mycinose.
Visualizing the Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathways of chalcomycin and mycinamicin, highlighting the modular nature of the PKS and the key post-PKS modifications.
Experimental Protocols for Elucidating Biosynthetic Pathways
The elucidation of antibiotic biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed in this field.
Gene Cluster Identification and Sequencing
-
Objective: To identify and sequence the complete biosynthetic gene cluster (BGC) for the antibiotic of interest.
-
Methodology:
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from the producing microorganism (e.g., Streptomyces or Micromonospora species).
-
Genomic Library Construction: The genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) and ligated into a suitable vector, such as a cosmid or fosmid, to create a genomic library.
-
Library Screening: The library is screened using probes derived from conserved PKS gene sequences (e.g., ketosynthase domain) or by using the antibiotic resistance gene often found within the BGC.
-
Sequencing: Positive clones are sequenced using shotgun sequencing or next-generation sequencing technologies. The resulting sequences are assembled and annotated to identify open reading frames (ORFs) corresponding to the PKS genes, tailoring enzymes, regulatory genes, and resistance genes.
-
Gene Inactivation and Heterologous Expression
-
Objective: To determine the function of individual genes within the BGC.
-
Methodology:
-
Gene Knockout: A target gene is inactivated in the producing strain via homologous recombination. This is typically achieved by replacing the gene with an antibiotic resistance cassette.
-
Phenotypic Analysis: The resulting mutant is cultured, and the fermentation broth is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify any changes in the production of the antibiotic or the accumulation of biosynthetic intermediates.
-
Heterologous Expression: The entire BGC or specific genes are cloned into an expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or E. coli. The production of the antibiotic or its intermediates in the heterologous host confirms the function of the cloned genes.
-
In Vitro Enzymatic Assays
-
Objective: To characterize the specific activity of individual enzymes in the biosynthetic pathway.
-
Methodology:
-
Protein Expression and Purification: The gene encoding the enzyme of interest is cloned into an expression vector, and the protein is overexpressed in a suitable host (e.g., E. coli). The protein is then purified using affinity chromatography (e.g., His-tag).
-
Enzymatic Reaction: The purified enzyme is incubated with its predicted substrate(s) under optimized reaction conditions (pH, temperature, cofactors).
-
Product Analysis: The reaction mixture is analyzed by HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the product and confirm the enzyme's catalytic activity.
-
The comparative analysis of the chalcomycin and mycinamicin biosynthetic pathways reveals a conserved modular PKS architecture for the synthesis of the 16-membered macrolactone core, followed by divergent post-PKS tailoring steps that lead to their distinct chemical structures and biological activities. A deeper understanding of these pathways, facilitated by the experimental protocols outlined above, is crucial for the rational design and engineering of novel macrolide antibiotics with improved therapeutic properties.
References
- 1. Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Chalcomycin biosynthesis gene cluster from Streptomyces bikiniensis: novel features of an unusual ketolide produced through expression of the chm polyketide synthase in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Analysis of MycCI and MycG, Cytochrome P450 Enzymes involved in Biosynthesis of Mycinamicin Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Specificity of Netilmicin's Antibacterial Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antibacterial specificity of Netilmicin, a semisynthetic aminoglycoside antibiotic. Through a detailed comparison with other commonly used antibiotics, this document aims to provide researchers, scientists, and drug development professionals with objective data to inform their research and development efforts. The information presented is supported by experimental data and detailed methodologies for key assays.
Comparative Antibacterial Activity
The antibacterial efficacy of Netilmicin has been evaluated against a broad spectrum of bacterial pathogens and compared with other aminoglycosides such as Gentamicin, Amikacin, and Tobramycin. The primary methods for determining bacterial susceptibility are the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a quantitative measure of the potency of an antibiotic against a particular bacterium.[2]
Table 1: Comparative in vitro activity (MIC in µg/mL) of Netilmicin and other aminoglycosides against various clinical isolates.
| Bacterial Species | Netilmicin | Gentamicin | Amikacin | Tobramycin |
| Pseudomonas aeruginosa | 3.1 | Less active | - | - |
| Escherichia coli | ≤0.8 | More active | More active | More active |
| Klebsiella pneumoniae | ≤0.8 | More active | More active | More active |
| Enterobacter spp. | ≤0.8 | - | - | - |
| Serratia marcescens | More active | Less active | Less active | Less active |
| Staphylococcus aureus | ≤0.8 | - | - | - |
| Providencia spp. | Less active | More active | - | - |
Data compiled from multiple in vitro studies.[3][4] Note: "More active" or "Less active" indicates the relative potency compared to Netilmicin based on the provided search results. A lower MIC value indicates higher potency.
Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds. It involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism. The diameter of the zone of inhibition around the disk is proportional to the susceptibility of the organism to the antibiotic.
While specific zone diameter data for Netilmicin was not available in the initial search, the principles of the Kirby-Bauer test are fundamental to assessing antibacterial specificity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate interpretation of the results.
1. Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Standardized bacterial inoculum (~5x10^5 CFU/mL)
-
Antimicrobial agent stock solution
-
Sterile pipette and tips
-
-
Procedure:
-
Prepare serial twofold dilutions of the antimicrobial agent in MHB directly in the wells of the 96-well plate.
-
Inoculate each well with a standardized bacterial suspension. The final inoculum concentration should be approximately 5x10^5 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
2. Kirby-Bauer Disk Diffusion Test Protocol
This standardized method is used to assess the susceptibility of bacteria to antibiotics.
-
Materials:
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Antibiotic-impregnated paper disks
-
Forceps
-
Incubator (35°C ± 2°C)
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Inoculate the entire surface of the MHA plate by streaking the swab evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
Aseptically apply the antibiotic disks to the surface of the agar using sterile forceps. Ensure the disks are placed at least 24 mm apart.
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Workflow for Kirby-Bauer Disk Diffusion Test
Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
Mechanism of Action of Netilmicin
Netilmicin, like other aminoglycosides, exerts its bactericidal effect by inhibiting bacterial protein synthesis. This is achieved through its irreversible binding to the 30S ribosomal subunit of susceptible bacteria. This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately, bacterial cell death.
Signaling Pathway of Netilmicin's Action
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Activity of Netilmicin, Gentamicin, Amikacin, and Tobramycin Against Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative activity of netilmicin, gentamicin, amikacin, and tobramycin against Pseudomonas aeruginosa and Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Neutramycin Screening Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of screening assays is a critical step in the discovery of novel antibiotics like Neutramycin, a macrolide produced by Streptomyces species. This guide provides a comprehensive comparison of standard screening methodologies, their validation parameters, and alternative approaches, supported by experimental data and detailed protocols.
The discovery and development of new antibiotics are paramount in the face of rising antimicrobial resistance. High-throughput screening (HTS) of microbial products, particularly from prolific producers like Streptomyces, remains a cornerstone of this effort. The validation of these primary screens is essential to ensure that true positive hits are identified with high confidence, minimizing the costly pursuit of false positives. This guide focuses on the validation of screening assays for this compound, a macrolide antibiotic, by comparing the two most common primary screening methods: agar diffusion assays and broth microdilution assays.
Comparison of Primary Screening Assays
The selection of a primary screening assay depends on a balance of throughput, cost, and the level of quantitative data required. The two most established methods for screening for antibiotics like this compound are agar diffusion and broth microdilution.
| Parameter | Agar Diffusion Assay (e.g., Disk Diffusion) | Broth Microdilution Assay |
| Principle | Measures the zone of growth inhibition of a test microorganism around a disk impregnated with the test compound (e.g., this compound extract). | Determines the minimum inhibitory concentration (MIC) by assessing microbial growth in a liquid medium with serial dilutions of the test compound.[1] |
| Throughput | High; multiple samples can be tested on a single plate. | Very high; suitable for automated HTS in 96- or 384-well plate formats. |
| Quantitative Data | Semi-quantitative; provides a zone of inhibition diameter which correlates with, but is not a direct measure of, MIC. | Quantitative; directly determines the MIC value (the lowest concentration that inhibits visible growth).[1] |
| Reproducibility | Can be influenced by factors such as agar depth, inoculum density, and diffusion characteristics of the antibiotic.[2][3] | Generally higher reproducibility, especially with automated systems, as it is less dependent on diffusion.[2] |
| Cost per Sample | Lower | Higher, especially with the use of automated liquid handlers and plate readers. |
| Typical Application | Primary screening of a large number of crude extracts or microbial colonies. | Primary HTS of large compound libraries and secondary screening to confirm hits from agar diffusion assays. |
Validation Parameters for Screening Assays
To ensure the reliability of screening results, assays must be validated according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI). Key validation parameters include:
| Validation Parameter | Description | Typical Acceptance Criteria (as per CLSI guidelines) |
| Accuracy | The closeness of agreement between the measured value and a true or accepted reference value. For antibiotic screening, this often involves comparing the results of a new assay to a gold-standard method like reference broth microdilution. | High concordance with the reference method (e.g., >90% categorical agreement). |
| Precision (Repeatability & Reproducibility) | The degree of agreement among a series of measurements. Repeatability assesses variation within the same lab, while reproducibility assesses variation between different labs. | For MIC values, results should be within ±1 two-fold dilution of the mode. |
| Sensitivity | The ability of the assay to correctly identify true positives (i.e., samples with antimicrobial activity). | High sensitivity is desired to avoid missing potential lead compounds. |
| Specificity | The ability of the assay to correctly identify true negatives (i.e., samples without antimicrobial activity). | High specificity is crucial to minimize the number of false positives that proceed to more costly secondary screening. |
| Robustness | The capacity of an assay to remain unaffected by small, deliberate variations in method parameters. | Consistent results despite minor changes in factors like incubation time, temperature, or media composition. |
Experimental Protocols
Agar Diffusion Assay (Overlay Method for Streptomyces)
This method is commonly used for the primary screening of antibiotic-producing microorganisms like Streptomyces.
Materials:
-
Culture medium for Streptomyces (e.g., ISP2 agar)
-
Soft agar (e.g., 0.7% agar in nutrient broth)
-
Test microorganism (e.g., Staphylococcus aureus ATCC 25923)
-
Sterile petri dishes, inoculation loops, and pipettes
Procedure:
-
Prepare and sterilize all media and equipment.
-
Spot-inoculate individual Streptomyces colonies onto the surface of the ISP2 agar plates.
-
Incubate the plates at the optimal temperature for Streptomyces growth and antibiotic production (typically 28-30°C) for 5-7 days.
-
Prepare an overnight culture of the test microorganism in a suitable broth.
-
Dilute the overnight culture to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculate molten soft agar (cooled to 45-50°C) with the standardized culture of the test microorganism.
-
Quickly overlay the Streptomyces culture plates with the inoculated soft agar.
-
Allow the overlay to solidify and then incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of growth inhibition around each Streptomyces colony.
Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Test microorganism (e.g., S. aureus ATCC 25923)
-
This compound extract or purified compound
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Prepare a stock solution of the this compound extract or compound.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the antibiotic that completely inhibits visible growth, or by measuring the optical density at 600 nm using a microplate reader.
Workflow and Pathway Diagrams
To visualize the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of minimum inhibitory concentration by broth microdilution testing versus standard disc diffusion testing in the detection of penicillin, erythromycin and ciprofloxacin resistance in viridans group streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Bacterial Response to Neutramycin: A Comparative Transcriptomic Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antimicrobial agents, understanding the precise molecular impact of a new antibiotic on bacteria is paramount. This guide provides a framework for conducting a comparative transcriptomic analysis of bacteria treated with a novel antibiotic, using Neutramycin as a case study. While specific transcriptomic data for this compound is not yet publicly available, this document outlines the experimental and analytical workflow, presents hypothetical data based on known antibiotic classes, and visualizes potential cellular responses. This guide will enable researchers to design and interpret transcriptomic experiments to elucidate the mechanism of action and potential resistance pathways associated with new antimicrobial compounds.
Comparative Analysis of Bacterial Transcriptomic Responses
The core of this guide is a comparative approach, analyzing the gene expression changes induced by this compound against a panel of well-characterized antibiotics with distinct mechanisms of action. This allows for the classification of the novel antibiotic and provides insights into its specific cellular targets.
Table 1: Hypothetical Comparative Transcriptomic Response of Escherichia coli to this compound and Other Antibiotics
| Gene Ontology (GO) Term | This compound (Fold Change) | Erythromycin (Macrolide - Protein Synthesis Inhibitor) (Fold Change) | Ciprofloxacin (Fluoroquinolone - DNA Gyrase Inhibitor) (Fold Change) | Vancomycin (Glycopeptide - Cell Wall Synthesis Inhibitor) (Fold Change) |
| Translation (GO:0006412) | -4.2 | -5.1 | 1.2 | 1.1 |
| Ribosome Biogenesis (GO:0042254) | -3.8 | -4.5 | 1.1 | 1.0 |
| DNA Replication (GO:0006260) | 1.1 | 1.3 | -6.2 | 1.2 |
| SOS Response (GO:0009432) | 1.5 | 1.2 | 8.5 | 1.4 |
| Peptidoglycan Biosynthesis (GO:0009252) | 1.2 | 1.0 | 1.3 | -7.8 |
| Cell Wall Stress Response (GO:0009252) | 1.3 | 1.1 | 1.5 | 6.5 |
| ATP Synthesis (GO:0015986) | -2.5 | -2.1 | -3.0 | -2.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results would be required to determine the precise transcriptomic signature of this compound.
Based on the hypothetical data, the transcriptomic profile of this compound-treated bacteria shows a strong downregulation of genes related to translation and ribosome biogenesis, similar to the macrolide antibiotic Erythromycin. This suggests that this compound may act as a protein synthesis inhibitor. In contrast, its effects are distinct from Ciprofloxacin, which induces the SOS response due to DNA damage, and Vancomycin, which impacts cell wall biosynthesis. A common observation across all treatments is the downregulation of ATP synthesis, indicating a general stress response.
Experimental Protocols
To generate the comparative transcriptomic data, a standardized experimental workflow is essential.
Bacterial Culture and Antibiotic Treatment
-
Bacterial Strain: A well-characterized laboratory strain, such as Escherichia coli K-12 MG1655, should be used for initial studies.
-
Culture Conditions: Grow bacterial cultures in a standard nutrient-rich medium (e.g., Luria-Bertani broth) at 37°C with aeration to mid-logarithmic phase (OD600 ≈ 0.5).
-
Antibiotic Exposure: Treat the bacterial cultures with sub-inhibitory concentrations (e.g., 0.5 x MIC) of this compound and comparator antibiotics. An untreated culture should be included as a negative control.
-
Time Course: Harvest bacterial cells at multiple time points post-treatment (e.g., 30, 60, and 120 minutes) to capture both early and late transcriptional responses.
RNA Extraction and Sequencing
-
RNA Isolation: Immediately stabilize bacterial RNA using a commercial RNA stabilization solution. Extract total RNA using a validated RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries from the total RNA, including a ribosomal RNA depletion step. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., >10 million).
Bioinformatic Analysis
-
Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to the reference genome of the bacterial strain using a splice-aware aligner such as STAR.
-
Differential Gene Expression Analysis: Quantify gene expression levels and perform differential expression analysis between antibiotic-treated and control samples using tools like DESeq2 or edgeR.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, BioCyc) on the differentially expressed genes to identify the biological processes and pathways affected by each antibiotic.
Visualizing Cellular Responses
Diagrams are powerful tools for visualizing the complex cellular processes affected by antibiotics.
Based on our hypothetical data suggesting this compound is a protein synthesis inhibitor, we can visualize its potential mechanism of action.
This guide provides a comprehensive roadmap for the comparative transcriptomic analysis of this compound or any novel antibiotic. By following these protocols and analytical frameworks, researchers can gain deep insights into the antibiotic's mechanism of action, facilitating the development of new and effective therapies in the fight against antimicrobial resistance.
Safety Operating Guide
Essential Guide to Neutramycin Disposal for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Neutramycin, a substance identified in safety data sheets as Neomycin sulfate. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Neomycin sulfate presents several health hazards that necessitate careful handling during disposal procedures. It is classified as a sensitizer and may cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2] Furthermore, it is suspected of causing damage to fertility or the unborn child and may lead to organ damage through prolonged or repeated exposure.[2] Due to its high toxicity to aquatic life with long-lasting effects, it is imperative to prevent its release into the environment.[2]
When handling this compound for disposal, always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. If there is a risk of dust or aerosol generation, respiratory protection should be used. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Summary of Hazard Information
| Hazard Classification | Description |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Sensitization | May cause an allergic skin reaction. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant. Under no circumstances should it be disposed of with household garbage or allowed to enter the sewage system.
Experimental Protocol for Laboratory Waste Disposal of this compound:
-
Segregation: Isolate this compound waste from other laboratory waste streams. Do not mix it with other chemicals.
-
Containerization:
-
Leave the chemical in its original container if possible.
-
If transferring to a new container, ensure it is clearly labeled as "Hazardous Waste: this compound" and includes the appropriate hazard symbols.
-
The container must be sealable and non-leaking.
-
-
Packaging for Disposal:
-
For solid waste (pills, capsules), it is recommended to mix the medication with an undesirable substance like kitty litter or coffee grounds to deter accidental ingestion. Place this mixture in a sealed, opaque container.
-
For liquid waste, absorb the liquid with a non-reactive absorbent material and place it in a sealed container.
-
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
